(2-(Dimethylcarbamoyl)phenyl)boronic acid
Description
Properties
IUPAC Name |
[2-(dimethylcarbamoyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO3/c1-11(2)9(12)7-5-3-4-6-8(7)10(13)14/h3-6,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIOVLXULSCCSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657423 | |
| Record name | [2-(Dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874219-16-6 | |
| Record name | [2-(Dimethylcarbamoyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Dimethylaminocarbonyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-(Dimethylcarbamoyl)phenyl)boronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery
Abstract
(2-(Dimethylcarbamoyl)phenyl)boronic acid, a versatile bifunctional organoboron reagent, has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a directing carbamoyl group ortho to the boronic acid moiety, imparts distinct reactivity and stability, rendering it an invaluable tool for the construction of complex molecular scaffolds. This technical guide provides a comprehensive overview of the synthesis, key physicochemical properties, and diverse applications of this compound, with a particular focus on its role in the development of novel therapeutics. Detailed experimental protocols, mechanistic insights, and data-driven discussions are presented to equip researchers, scientists, and drug development professionals with the requisite knowledge to effectively harness the synthetic potential of this important reagent.
Introduction: The Strategic Advantage of the Ortho-Carbamoyl Moiety
Arylboronic acids are foundational reagents in modern organic chemistry, most notably for their participation in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] The strategic placement of functional groups on the phenyl ring of these reagents can profoundly influence their reactivity, stability, and utility. This compound (Figure 1) is a prime example of such strategic functionalization.
The N,N-dimethylcarbamoyl group at the ortho position serves a dual purpose. Firstly, it acts as a powerful directing group in the synthesis of the boronic acid itself, enabling highly regioselective C-H functionalization through Directed ortho-Metalation (DoM).[2][3] Secondly, the presence of this amide functionality in the final product offers a handle for further chemical modification and can influence the physicochemical properties and biological activity of molecules into which it is incorporated. This guide will delve into the practical aspects of synthesizing and utilizing this valuable reagent.
Figure 1. Chemical structure of this compound.
Synthesis of this compound: A Tale of Directed ortho-Metalation
The most efficient and widely employed method for the synthesis of this compound is through the Directed ortho-Metalation (DoM) of N,N-dimethylbenzamide.[2][4] This strategy leverages the ability of the dimethylcarbamoyl group to coordinate with an organolithium base, thereby increasing the kinetic acidity of the adjacent ortho-protons and facilitating their selective removal. The resulting ortho-lithiated species is then quenched with a boron electrophile, typically a trialkyl borate, to furnish the desired boronic acid after acidic workup.
The causality behind this experimental choice lies in the high regioselectivity and functional group tolerance of the DoM reaction.[3] Alternative methods, such as Grignard-based approaches, are often less regioselective and may not be compatible with the amide functionality.
Reaction Mechanism
The reaction proceeds through a well-established mechanism involving the formation of a transient ortho-lithiated intermediate. The key steps are outlined below:
-
Coordination: The organolithium reagent, typically n-butyllithium or sec-butyllithium, coordinates to the carbonyl oxygen of the N,N-dimethylbenzamide. This pre-complexation step brings the base into close proximity to the ortho-protons.
-
Deprotonation: The coordinated organolithium base abstracts a proton from the ortho position, forming a thermodynamically stable ortho-lithiated species.
-
Borylation: The ortho-lithiated intermediate acts as a potent nucleophile and attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate).
-
Hydrolysis: The resulting boronate ester is hydrolyzed upon acidic workup to yield the final this compound.
Diagram 1. Mechanism of Directed ortho-Metalation for the synthesis of this compound.
Experimental Protocol
The following is a detailed, step-by-step methodology for the synthesis of this compound. This protocol is a self-validating system, with each step designed to ensure optimal yield and purity.
Materials:
-
N,N-Dimethylbenzamide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with N,N-dimethylbenzamide (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.
-
Borylation: Triisopropyl borate (1.2 eq) is added dropwise to the reaction mixture, again maintaining the temperature below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.
-
Quenching and Extraction: The reaction is quenched by the slow addition of 2 M HCl at 0 °C. The aqueous layer is extracted with diethyl ether (3 x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexanes) to afford this compound as a white solid.
Diagram 2. Experimental workflow for the synthesis of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its effective handling, storage, and application in chemical reactions.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₂BNO₃ | - |
| Molecular Weight | 193.01 g/mol | [5] |
| Appearance | White to off-white solid | General Observation |
| Melting Point | 141-145 °C (for para-isomer) | [5] |
| Solubility | Soluble in methanol, DMSO, chloroform; sparingly soluble in water | [6], General Observation |
| Stability | Stable under standard conditions; may form anhydrides (boroxines) upon heating or in the presence of dehydrating agents. Protect from moisture. | [7] |
Note: The melting point provided is for the para-isomer, 4-(dimethylcarbamoyl)phenyl)boronic acid.[5] The melting point of the ortho-isomer may vary. It is recommended to determine the melting point of the synthesized compound for characterization.
Applications in Drug Discovery and Development
The utility of this compound extends across various stages of the drug discovery and development pipeline, primarily as a key building block in the synthesis of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This powerful C-C bond-forming reaction allows for the coupling of the boronic acid with a wide range of organic halides and triflates, providing access to a diverse array of biaryl and heteroaryl structures that are prevalent in many active pharmaceutical ingredients (APIs).
The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of coupling partners.[8] The boronic acid itself is generally stable and easy to handle, though care should be taken to avoid protodeboronation under certain conditions.[8]
Synthesis of PARP Inhibitors
A notable and clinically relevant application of this compound is in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors.[9][10] PARP inhibitors are a class of targeted cancer therapies that have shown significant efficacy in treating cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.[11][12]
The (2-(dimethylcarbamoyl)phenyl) moiety often serves as a key pharmacophoric element in these inhibitors, engaging in crucial interactions with the enzyme's active site.[9] The ability to readily introduce this fragment via Suzuki-Miyaura coupling using this compound has been instrumental in the discovery and development of novel PARP inhibitors.[10]
Diagram 3. Application of this compound in the synthesis of biaryl scaffolds via Suzuki-Miyaura coupling.
Conclusion
This compound stands as a testament to the power of strategic molecular design in organic synthesis. Its facile and regioselective synthesis via Directed ortho-Metalation, coupled with its versatility in Suzuki-Miyaura cross-coupling reactions, has solidified its position as a valuable reagent for the construction of complex molecular architectures. The demonstrated application of this building block in the synthesis of clinically relevant molecules, such as PARP inhibitors, underscores its importance in modern drug discovery. As the demand for novel and intricate chemical matter continues to grow, the utility of this compound is poised to expand, further enabling the development of the next generation of therapeutics.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Directed Ortho Metalation [organic-chemistry.org]
- 3. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. 4-(N,N-二甲氨基甲酰基)苯硼酸 ≥94% | Sigma-Aldrich [sigmaaldrich.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. youtube.com [youtube.com]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mspace.lib.umanitoba.ca [mspace.lib.umanitoba.ca]
- 10. Design and Activity of Novel Oxadiazole Based Compounds That Target Poly(ADP-ribose) Polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (2-(Dimethylcarbamoyl)phenyl)boronic Acid in Modern Synthesis and Drug Discovery
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, application, and unique chemical behavior of (2-(Dimethylcarbamoyl)phenyl)boronic acid (CAS No. 874219-16-6). Moving beyond a simple cataloging of properties, this document elucidates the causal mechanisms behind its utility, providing field-proven insights into its application as a sophisticated building block in contemporary organic synthesis.
Core Compound Analysis: Properties and Safety
This compound is a member of the arylboronic acid family, a class of compounds that has become indispensable in pharmaceutical research and development.[1][2] Its structure, featuring a boronic acid group ortho to a dimethylcarbamoyl moiety, imparts distinct reactivity and handling characteristics. The ortho-amide group is not merely a passive substituent; it plays a critical role in directing reactions and influencing the compound's physicochemical properties through potential intramolecular interactions and chelation effects.[3][4]
Physicochemical & Hazard Data
Precise quantitative data is fundamental for experimental design. The key properties and safety information for this compound are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 874219-16-6 | [5][6][7] |
| Molecular Formula | C₉H₁₂BNO₃ | [7] |
| Molecular Weight | 193.01 g/mol | [5][7] |
| Appearance | White to off-white solid/powder | (Typical) |
| Melting Point | 108-110 °C | |
| Boiling Point | 417.8 °C at 760 mmHg |
| Density | 1.2 g/cm³ | |
Table 2: GHS Hazard and Precautionary Statements
| Category | Code(s) | Description | Source(s) |
|---|---|---|---|
| Hazard Statements | H315, H319, H335 | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [5] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | Avoid breathing dust. Wear protective gloves/eye protection. IF ON SKIN: Wash with plenty of soap and water. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[5] (Representative) |
Handling and Storage Protocol
-
Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust.[5] Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment (PPE) : Standard laboratory PPE is required, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C is recommended. Boronic acids can be susceptible to dehydration, forming boroxines (trimeric anhydrides), which can affect reactivity; proper storage mitigates this process.
The Cornerstone Application: Suzuki-Miyaura Cross-Coupling
The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a robust and versatile method for forming carbon-carbon bonds, particularly for constructing biaryl scaffolds, which are prevalent in many approved drugs and clinical candidates.[1][8]
Mechanistic Rationale
The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions. The ortho-dimethylcarbamoyl group can influence the reaction's rate and selectivity through steric hindrance and potential coordination with the metal center, a phenomenon known as a directing group effect.[3][9] This chelation can stabilize key intermediates in the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Self-Validating Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a representative procedure for a Suzuki-Miyaura coupling. The causality for each step is explained to ensure reproducibility and understanding.
Objective : To couple this compound with 4-bromoanisole.
Reagents & Equipment :
-
This compound (1.05 eq)
-
4-Bromoanisole (1.0 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium Carbonate (K₂CO₃, 2.5 eq), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology :
-
Vessel Preparation : To a dry round-bottom flask equipped with a magnetic stir bar, add 4-bromoanisole (1.0 eq), this compound (1.05 eq), and K₂CO₃ (2.5 eq).
-
Causality: Using a slight excess of the boronic acid ensures complete consumption of the often more expensive aryl halide. The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid by forming a more nucleophilic boronate species.
-
-
Catalyst Addition : Add Pd(OAc)₂ (2 mol%) and PPh₃ (8 mol%).
-
Causality: Pd(OAc)₂ is a common precatalyst that is reduced in situ to the active Pd(0) species. PPh₃ is a ligand that stabilizes the palladium catalyst, preventing its precipitation as palladium black and modulating its reactivity. A 1:4 Pd:Ligand ratio is often optimal.
-
-
Solvent Addition & Degassing : Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times. Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Causality: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, deactivating the catalytic system. Degassing the solvent by sparging with an inert gas or via freeze-pump-thaw cycles is critical for reaction success. The aqueous dioxane provides a medium where both organic and inorganic reagents are sufficiently soluble.
-
-
Reaction Execution : Fit the flask with a condenser and heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heating accelerates all steps of the catalytic cycle. Reaction completion is typically observed within 2-12 hours.
-
-
Workup & Purification : Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel.
-
Causality: The aqueous workup removes the inorganic base and salts. Purification by chromatography separates the desired biaryl product from unreacted starting materials, catalyst residues, and byproducts.
-
Synthesis of this compound
Understanding the synthesis of the reagent itself provides deeper insight into its purity and potential byproducts. The most common route involves a Grignard reaction followed by borylation.[1][10]
Caption: General synthetic pathway for phenylboronic acids.
Causality of Synthesis :
-
Grignard Formation : Magnesium metal inserts into the carbon-bromine bond of 2-bromo-N,N-dimethylbenzamide, forming an organometallic Grignard reagent. This inverts the polarity of the aryl carbon, making it a potent nucleophile.
-
Borylation : The nucleophilic arylmagnesium species attacks the electrophilic boron atom of a trialkyl borate (e.g., triisopropyl borate). This is performed at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Hydrolysis : An acidic aqueous workup hydrolyzes the resulting boronate ester to yield the final boronic acid product.
The Role of Boronic Acids in Medicinal Chemistry
The utility of boronic acids extends far beyond their role as coupling partners. The boronic acid moiety itself is a unique pharmacophore capable of forming reversible covalent bonds with diols, a feature exploited in drug design.[1][11][12]
-
Enzyme Inhibition : The boron atom is a Lewis acid, capable of accepting a lone pair of electrons from nucleophilic residues (like serine or threonine) in an enzyme's active site. This forms a stable tetrahedral boronate adduct, effectively inhibiting the enzyme.[1] The drug Bortezomib, a proteasome inhibitor for treating multiple myeloma, is a preeminent example of this strategy.[13]
Caption: Mechanism of enzyme inhibition by a boronic acid warhead.
-
Drug Delivery and Sensing : The ability of phenylboronic acids to bind with diols is pH-dependent. This property is harnessed to create "smart" drug delivery systems that release their payload in specific physiological environments (e.g., the slightly acidic tumor microenvironment) or in response to glucose levels.[11]
Conclusion
This compound is a highly valuable and versatile reagent. Its utility is primarily anchored in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the efficient synthesis of complex biaryl structures. The ortho-amide substituent provides a handle for modulating reactivity and exploring unique chemical space through directing effects. Furthermore, the inherent chemical properties of the boronic acid functional group present exciting opportunities for the rational design of targeted enzyme inhibitors and advanced drug delivery systems. A thorough understanding of its properties, reaction mechanisms, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the demanding fields of chemical synthesis and drug discovery.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(Dimethylcarbamoyl)benzeneboronic acid, 95% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 6. CAS RN 874219-16-6 | Fisher Scientific [fishersci.com]
- 7. BLDpharm - Bulk Product Details [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of biologically active boron-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Spectroscopic Characterization of (2-(Dimethylcarbamoyl)phenyl)boronic Acid
Abstract: This guide provides a comprehensive technical overview of the essential spectroscopic data for (2-(Dimethylcarbamoyl)phenyl)boronic acid, a key building block in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document details the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unambiguous structural elucidation and quality assessment of this compound. We delve into the causality behind experimental choices, present detailed protocols, and interpret the resulting data, establishing a self-validating framework for analysis.
Introduction and Molecular Overview
This compound is a bifunctional organic compound featuring a boronic acid group ortho to a dimethylcarbamoyl substituent on a phenyl ring. This specific arrangement creates a unique chemical environment due to the steric and electronic interplay between the two functional groups. Boronic acids are exceptionally valuable in organic synthesis, most notably as coupling partners in the Nobel prize-winning Suzuki-Miyaura reaction for forming carbon-carbon bonds.[1] Their ability to reversibly bind with diols also makes them crucial components in the design of sensors and drug delivery systems, particularly for glucose monitoring.[2]
The proximate, bulky dimethylcarbamoyl group can influence the reactivity of the boronic acid moiety and provides an additional site for molecular interactions. Therefore, rigorous spectroscopic characterization is paramount to confirm the molecular structure, verify purity, and understand the electronic properties that govern its reactivity. This guide will systematically explore the data obtained from ¹H, ¹³C, and ¹¹B NMR, IR spectroscopy, and mass spectrometry.
Molecular Structure
The structural integrity of this compound is the foundation of its chemical behavior. The diagram below illustrates the connectivity of the atoms and the key functional groups.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR provides a complete picture of the molecular framework.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Rationale: DMSO-d₆ is an excellent choice as it readily dissolves the polar compound and its residual water peak does not typically obscure key analyte signals. Furthermore, the acidic protons of the boronic acid and any water present exchange, often resulting in a single, broad peak that is easily identifiable.
-
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard one-dimensional proton spectrum with a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
¹¹B NMR Acquisition: Obtain a proton-decoupled ¹¹B spectrum. This experiment is rapid due to the high receptivity of the ¹¹B nucleus. A boric acid solution is often used as an external standard.
¹H NMR Spectroscopy Analysis
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons. The ortho-substitution pattern leads to a complex but informative aromatic region, while the dimethylcarbamoyl group displays a characteristic feature of restricted bond rotation.
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Notes |
| B(OH)₂ | 8.0 - 8.5 | Broad singlet | 2H | Chemical shift is concentration and water-dependent; exchanges with D₂O. |
| Ar-H (4 protons) | 7.2 - 7.8 | Multiplet | 4H | A complex ABCD spin system is expected due to the ortho-substitution pattern. |
| N(CH₃)₂ | 2.8 - 3.1 | Two singlets | 6H (3H each) | Two distinct signals arise from hindered rotation around the amide C-N bond, making the methyl groups diastereotopic. |
¹³C NMR Spectroscopy Analysis
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. Each chemically distinct carbon atom gives rise to a separate signal.
| Carbon Assignment | Expected δ (ppm) | Notes |
| C=O (Amide) | 168 - 172 | The carbonyl carbon is significantly deshielded. |
| C-B (ipso-Carbon) | 135 - 140 | The signal for the carbon attached to boron can be broad due to quadrupolar relaxation of the boron nucleus. |
| Ar-C | 125 - 135 | Four distinct signals are expected for the aromatic carbons. |
| N(CH₃)₂ | 35 - 40 | Two distinct signals may be observed due to hindered rotation, corresponding to the two non-equivalent methyl groups. |
¹¹B NMR Spectroscopy Analysis
¹¹B NMR is a specialized technique that directly probes the boron atom, providing valuable information about its coordination state and electronic environment.[3]
| Boron Assignment | Expected δ (ppm) | Notes |
| -B(OH)₂ | +28 to +32 | This chemical shift is characteristic of a trigonal planar (sp² hybridized) arylboronic acid.[3] The signal is typically broad. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: ATR-IR Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Rationale: ATR is a rapid and convenient method for solid samples, requiring minimal preparation and eliminating the need for making KBr pellets.[4]
-
-
Data Acquisition: Record the spectrum, typically over the range of 4000–400 cm⁻¹. Perform a background scan of the empty ATR crystal first.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200 - 3500 | Strong, Broad | Associated with the hydrogen-bonded hydroxyl groups of the boronic acid.[5] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | |
| C=O Stretch (Amide I) | 1620 - 1650 | Strong | A strong, sharp peak characteristic of the amide carbonyl group. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak | Multiple bands are expected. |
| B-O Asymmetric Stretch | 1330 - 1380 | Strong | A key diagnostic peak for the boronic acid functional group.[5] |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern can offer additional structural clues.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like boronic acids, minimizing fragmentation and clearly showing the molecular ion.[6]
-
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to determine which provides a better signal.
-
Analysis: Analyze the resulting spectrum for the molecular ion peak ([M+H]⁺ or [M-H]⁻) and check its isotopic pattern.
| Ion | Calculated m/z | Notes |
| [M+H]⁺ | 194.0983 | Expected in positive ion mode. |
| [M-H]⁻ | 192.0826 | Expected in negative ion mode. |
| [M+Na]⁺ | 216.0802 | Often observed as a sodium adduct in positive ion mode. |
Note: The presence of two boron isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%), will result in a characteristic isotopic pattern for all boron-containing ions, which serves as a powerful diagnostic tool.
Integrated Spectroscopic Workflow
No single technique provides a complete structural picture. The power of spectroscopic analysis lies in integrating the data from multiple methods. The workflow below illustrates how these techniques are synergistically applied for a comprehensive characterization.
Caption: Integrated workflow for the spectroscopic characterization of the title compound.
This integrated approach forms a self-validating system. MS confirms the elemental formula predicted by the structure. IR confirms the presence of the key functional groups (-OH, C=O, B-O) expected from the structure. Finally, NMR confirms the precise arrangement and connectivity of these pieces, including the critical ortho-substitution pattern and the unique behavior of the dimethylamide group, providing an unambiguous and definitive structural assignment.
Conclusion
The spectroscopic characterization of this compound is a clear example of modern analytical chemistry in practice. Through the systematic application of ¹H, ¹³C, and ¹¹B NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous profile of the molecule can be established. The data presented in this guide highlight the compound's key structural features, from the diagnostic amide rotamers in the ¹H NMR to the characteristic B-O stretch in the IR spectrum. This comprehensive dataset serves as an essential reference for researchers, ensuring material quality, confirming structural integrity, and enabling the confident use of this versatile compound in further scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Safety and handling of (2-(Dimethylcarbamoyl)phenyl)boronic acid
An In-depth Technical Guide on the Safety and Handling of (2-(Dimethylcarbamoyl)phenyl)boronic Acid
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound. Synthesizing data from established safety protocols for analogous compounds, this guide is founded on the principles of experimental causality, self-validating procedures, and authoritative scientific grounding to ensure maximum safety and experimental integrity.
Introduction: A Compound of Significance
This compound and its isomers are valuable reagents in modern organic chemistry and drug discovery. As a member of the phenylboronic acid (PBA) family, its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, is well-established for creating carbon-carbon bonds.[1] Beyond synthesis, the unique ability of the boronic acid moiety to form reversible covalent bonds with 1,2- and 1,3-diols has positioned PBA derivatives at the forefront of biomedical research.[2][3][4] This interaction is exploited for applications ranging from glucose sensors to targeted drug delivery systems that selectively recognize sialic acid residues overexpressed on cancer cell surfaces.[2][5][6]
Given its role in both foundational synthesis and advanced therapeutic applications, a thorough understanding of its safe handling is paramount. This guide provides the necessary framework to mitigate risks and ensure compliance with safety standards.
PART 1: Compound Profile and Hazard Identification
A foundational aspect of safe handling is a complete understanding of the compound's physical properties and associated hazards. The data presented here is based on information for closely related isomers and the general class of phenylboronic acids.
1.1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Chemical Name | This compound | - |
| Synonyms | 2-(N,N-Dimethylcarbamoyl)phenylboronic acid | - |
| CAS Number | 405520-68-5 (for 4-isomer) | [7] |
| Molecular Formula | C₉H₁₂BNO₃ | [7] |
| Molecular Weight | 193.01 g/mol | [7] |
| Appearance | White to off-white solid/powder | [7][8] |
| Melting Point | 141-145 °C (for 4-isomer) | [7] |
| Stability | Stable under recommended storage conditions; may be sensitive to moisture and air. | [9][10] |
1.2: GHS Hazard Classification (Inferred)
Based on safety data sheets for analogous boronic acid compounds, this compound should be handled as a substance with the following GHS classifications:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[11][12] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation.[11][12] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[9][12] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[9][13] |
Signal Word: Warning [11][12][13]
Primary Hazards: The principal risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of dust.[11][12] Ingestion may be harmful.[9][13]
PART 2: Core Safety & Handling Protocols
The following protocols are designed as self-validating systems, incorporating the causality behind each procedural step to foster a deep-rooted culture of safety.
2.1: Engineering Controls and Personal Protective Equipment (PPE)
The primary objective is to minimize exposure through a combination of environmental controls and personal barriers.
Engineering Controls:
-
Primary Handling: All manipulations of the solid compound that could generate dust (e.g., weighing, transferring) must be conducted inside a certified chemical fume hood.
-
Causality: The fume hood provides constant airflow to capture and exhaust fine particulates, preventing inhalation and contamination of the general laboratory space.
-
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[14]
-
Causality: Immediate access to drenching facilities is critical for mitigating injury in the event of accidental skin or eye contact.
-
Personal Protective Equipment (PPE) Protocol:
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards.[14][15] | Protects against airborne dust and accidental splashes, preventing serious eye irritation. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect for tears before use.[11][13][14] | Provides a direct barrier to prevent skin contact and irritation. Double-gloving is recommended for extended handling. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. Long pants and closed-toe shoes are mandatory. | Protects skin on the arms and body from settling dust or minor spills.[14][15] |
| Respiratory | A NIOSH/MSHA-approved dust respirator should be used if handling large quantities or if engineering controls are insufficient to prevent dust generation.[11][13] | Prevents inhalation of fine particles that can cause respiratory tract irritation.[12] |
2.2: Laboratory Handling & Weighing Protocol
-
Preparation: Before retrieving the compound, ensure the fume hood is operational, the work area is clean, and all necessary PPE is donned correctly.
-
Compound Transfer: Retrieve the container from storage. Allow it to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture, which can degrade the compound.[9]
-
Weighing: Use a weigh boat or creased weighing paper. Handle the container and spatula with care to minimize dust creation. Do not "puff" air into the container.
-
Dissolution: If preparing a solution, add the solvent to the vessel containing the weighed solid within the fume hood. Cap the vessel before agitating.
-
Post-Handling: Tightly seal the source container. Decontaminate the spatula and work surface. Remove gloves using the proper technique and dispose of them in the designated solid chemical waste.
-
Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[9][11]
2.3: Storage & Stability
Proper storage is critical for maintaining the chemical integrity of this compound and ensuring safety.
-
Container: Keep the compound in its original, tightly sealed container.[11][14]
-
Atmosphere: Due to the moisture and air sensitivity of many boronic acids, storage in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is best practice.[10][14] This prevents hydrolysis of the boronic acid group, ensuring its reactivity for downstream applications.
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials.[10][11]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong bases.[9][10]
PART 3: Emergency Response and Disposal
A proactive approach to safety includes being prepared for accidental exposures and spills, and having a clear plan for waste disposal.
3.1: Logical Workflow for Safe Chemical Handling
The following diagram illustrates the lifecycle of chemical handling, from initial planning to final disposal, emphasizing the integration of safety at every stage.
Caption: A workflow for the safe handling of chemical reagents.
3.2: First-Aid Measures
In the event of exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention.[11]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, seek medical advice.[9][10][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention or call a poison control center.
3.3: Accidental Release (Spill) Protocol
-
Evacuate: Alert others in the immediate area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Wearing appropriate PPE, prevent the spread of the solid powder. Avoid any actions that could make the powder airborne.
-
Clean-up: Carefully sweep or vacuum (with HEPA filter) the material into a suitable container for disposal.[14][15] Avoid generating dust.[14]
-
Decontaminate: Wipe the spill area with a damp cloth, then decontaminate with an appropriate cleaning agent.
-
Dispose: Seal the container with the spilled material and label it as hazardous waste for disposal.
3.4: Waste Disposal Protocol
Chemical waste must be managed in accordance with institutional, local, and national regulations.
-
Classification: Treat all this compound waste, including contaminated consumables (gloves, weigh boats, paper towels), as hazardous chemical waste.[15][16]
-
Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.[16]
-
Containerization: Collect waste in a clearly labeled, chemically compatible container with a secure lid. The label must include "Hazardous Waste," the full chemical name, and associated hazard symbols.[16]
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste facility through your institution's EHS office.[16] Never dispose of this chemical down the drain or in the regular trash.[16][17]
References
- 1. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 2. japsonline.com [japsonline.com]
- 3. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications | MDPI [mdpi.com]
- 7. 4-(Dimethylcarbamoyl)phenylboronic acid = 94 405520-68-5 [sigmaaldrich.com]
- 8. 2-(Methylcarbamoyl)phenylboronic Acid | CymitQuimica [cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. benchchem.com [benchchem.com]
- 17. laballey.com [laballey.com]
An In-depth Technical Guide on the Core Mechanism of Action of Boronic Acids in Organic Reactions
<M>
Abstract
Boronic acids and their corresponding derivatives have become indispensable reagents in the landscape of modern organic synthesis. Their unique electronic structure and consequent reactivity have positioned them at the forefront of transformative chemical methodologies, including the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their celebrated role in carbon-carbon bond formation, these compounds exhibit a remarkable versatility, functioning as efficient protecting groups for diols, highly sensitive molecular sensors for carbohydrates, and potent, reversible covalent inhibitors in medicinal chemistry. This technical guide provides a comprehensive exploration of the fundamental mechanisms that govern the reactivity of boronic acids. We will dissect the catalytic cycles of pivotal organic reactions, elucidate the structural underpinnings of their interactions with biological macromolecules, and present field-proven experimental protocols to empower researchers in their synthetic and therapeutic endeavors.
Part 1: The Foundational Principles of Boronic Acid Reactivity: Structure and Lewis Acidity
The versatility of boronic acids (R-B(OH)₂) is fundamentally rooted in the electron-deficient nature of the boron atom.[1] With a vacant p-orbital and only six valence electrons, the boron center acts as a potent Lewis acid, readily accepting electrons from nucleophiles.[1][2] This inherent electrophilicity is the cornerstone of its diverse chemical behavior.
Typically adopting a trigonal planar geometry, the sp²-hybridized boron atom undergoes a crucial transformation upon interaction with a Lewis base.[1] This interaction leads to rehybridization to an sp³ state, resulting in a more stable, tetrahedral boronate complex.[3][4] This fundamental structural change is the initiating event in a vast array of reactions involving boronic acids.
Part 2: The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Dissection
The palladium-catalyzed Suzuki-Miyaura reaction has revolutionized the synthesis of biaryls and conjugated systems, which are prevalent motifs in pharmaceuticals and advanced materials.[2][5] The catalytic cycle is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organohalide (R¹-X) to a palladium(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) species.[6][8]
-
Transmetalation: This is the pivotal step where the organoboron species participates. The boronic acid must first be activated by a base to form a more nucleophilic boronate "ate" complex (e.g., [R²-B(OH)₃]⁻).[9] This activated species then transfers its organic moiety (R²) to the palladium(II) center, displacing the halide.[8][9] While boronic esters can also be used, sometimes directly without prior hydrolysis, the activation by a base is a key feature of the reaction with boronic acids.[9][10]
-
Reductive Elimination: In the final step, the two organic groups (R¹ and R²) are eliminated from the palladium(II) center, forming the desired carbon-carbon bond in the product (R¹-R²).[6][7] This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, arylboronic acid, palladium catalyst, ligand (if used), and base.[11]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[11]
-
Add the degassed solvent system via syringe.[11]
-
Heat the reaction mixture to the appropriate temperature (e.g., 60-100 °C) and stir vigorously.[11][13]
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.[11]
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel.[11][12]
-
Trustworthiness Note: The success of a Suzuki-Miyaura coupling is highly dependent on the exclusion of oxygen, which can deactivate the palladium catalyst.[11] Therefore, the use of an inert atmosphere and degassed solvents is critical. The choice of catalyst, ligand, base, and solvent system often requires optimization for specific substrates to achieve high yields.[11]
Part 3: The Chan-Lam Coupling: Forming Carbon-Heteroatom Bonds
The Chan-Lam coupling reaction is a copper-catalyzed process that forms carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds by coupling boronic acids with amines or alcohols, respectively.[14][15][16] Unlike the palladium-catalyzed Suzuki and Buchwald-Hartwig reactions, the Chan-Lam coupling can often be performed at room temperature and is tolerant of air and moisture.[15][16][17]
The proposed mechanism involves the formation of a copper(II) complex which then undergoes transmetalation with the boronic acid.[14][17] A subsequent reductive elimination from a copper(III) intermediate, formed via oxidation, is thought to yield the final product and a copper(I) species, which is then reoxidized to complete the catalytic cycle.[14][15]
Caption: A simplified proposed mechanism for the Chan-Lam coupling reaction.
Part 4: Boronic Acids in Medicinal Chemistry: Reversible Covalent Inhibition
The ability of boronic acids to form reversible covalent bonds with diols is a key feature exploited in drug design.[2][3] A prominent example is the anticancer drug bortezomib (Velcade®), a proteasome inhibitor used to treat multiple myeloma.[18][19] The boronic acid moiety in bortezomib targets the N-terminal threonine residue in the active site of the proteasome.[18] The hydroxyl group of the threonine side chain acts as a nucleophile, attacking the electrophilic boron atom to form a stable, yet reversible, tetrahedral boronate adduct.[18] This effectively blocks the enzyme's catalytic activity.[18] The reversible nature of this interaction is thought to contribute to a more favorable safety profile compared to irreversible inhibitors.[20]
Table 1: Approved Boronic Acid-Containing Drugs and their Mechanisms
| Drug Name | Brand Name | Year Approved (FDA) | Mechanism of Action | Therapeutic Area |
| Bortezomib | Velcade® | 2003 | Reversible proteasome inhibitor[18][19] | Multiple Myeloma |
| Ixazomib | Ninlaro® | 2015 | Reversible proteasome inhibitor[19] | Multiple Myeloma |
| Vaborbactam | Vabomere® | 2017 | β-lactamase inhibitor[19] | Bacterial Infections |
Part 5: Boronic Acids as Protecting Groups and Molecular Sensors
Protecting Groups for Diols
The same reactivity that enables enzyme inhibition allows boronic acids to serve as effective protecting groups for 1,2- and 1,3-diols.[21] The reaction of a diol with a boronic acid, such as phenylboronic acid, in a non-aqueous solvent forms a cyclic boronic ester (boronate ester).[21][22] These cyclic esters are stable under a variety of reaction conditions, effectively masking the hydroxyl groups.[22] The protection is readily reversed under mild aqueous or acidic conditions.[22]
Sensing of Carbohydrates
The reversible interaction between boronic acids and diols has been ingeniously applied to the development of sensors for carbohydrates, as many sugars possess cis-diol functionalities.[23][24][25] A common design involves conjugating a boronic acid to a fluorescent reporter molecule.[23][24] In the unbound state, the fluorescence may be quenched. Upon binding to a saccharide, the formation of the boronate ester can cause a conformational change that restores or enhances fluorescence, providing a detectable signal proportional to the analyte concentration.[23][24]
Caption: A general mechanism for a "turn-on" fluorescent boronic acid-based saccharide sensor.
Part 6: Future Outlook and Concluding Remarks
The mechanisms of action of boronic acids highlight the remarkable versatility of boron in organic chemistry. From their foundational role in carbon-carbon bond formation to their sophisticated applications in medicinal chemistry and molecular sensing, the unique electronic properties of the boron atom continue to be a source of innovation. Future research will undoubtedly focus on the development of novel boronic acid-based catalysts with improved activity and selectivity, as well as the design of next-generation therapeutics and diagnostics that leverage the principles discussed in this guide. The continued exploration of boronic acid chemistry promises to yield even more powerful tools for addressing challenges in science and medicine.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. pharmiweb.com [pharmiweb.com]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 14. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 15. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 16. Chan-Lam Coupling [organic-chemistry.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Boronic acid inhibitors of penicillin-binding protein 1b: serine and lysine labelling agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 24. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Role of the Ortho-Amide Directing Group in Suzuki-Miyaura Coupling: Application Notes and Protocols for (2-(Dimethylcarbamoyl)phenyl)boronic Acid
Introduction: Navigating the Nuances of Sterically Hindered and Directed Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3][4] While the classical Suzuki-Miyaura coupling is well-established, the use of sterically hindered and electronically complex substrates continues to present unique challenges and opportunities for methodological refinement.
This guide focuses on the application of (2-(Dimethylcarbamoyl)phenyl)boronic acid , a substrate that introduces both steric bulk and a potentially coordinating ortho-substituent. The presence of the N,N-dimethylcarbamoyl group at the ortho-position is not a passive feature; it is a powerful directing group that can significantly influence the reaction's mechanism, efficiency, and selectivity.[5][6] Understanding the interplay between the steric hindrance and the directing group effect is paramount for researchers, scientists, and drug development professionals seeking to leverage this versatile building block for the synthesis of complex molecular architectures, including challenging atropisomers.
This document provides an in-depth exploration of the mechanistic considerations, optimized protocols, and practical applications of this compound in Suzuki-Miyaura coupling reactions.
Mechanistic Insights: The Dual Role of the Ortho-Dimethylcarbamoyl Group
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7] The presence of the ortho-dimethylcarbamoyl group in this compound introduces a fascinating layer of complexity, primarily impacting the transmetalation step.
The Directing Group Effect: Chelation-Assisted Transmetalation
The N,N-dimethylcarbamoyl moiety is a well-established directing group in metal-catalyzed reactions.[8] In the context of the Suzuki-Miyaura coupling, the carbonyl oxygen of the carbamoyl group can coordinate to the palladium center of the oxidative addition complex. This chelation brings the boronic acid moiety into close proximity to the palladium, pre-organizing the transition state for transmetalation. This intramolecular delivery of the aryl group can accelerate the rate of this often rate-limiting step, particularly for sterically hindered substrates.
dot digraph "Directed Transmetalation" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, penwidth=1.5]; edge [fontname="Arial", fontsize=9, penwidth=1.5];
} केंद Figure 1: Proposed chelation-assisted transmetalation pathway.
Steric Considerations and Catalyst Selection
While the directing group effect can be beneficial, the steric bulk of the ortho-substituent necessitates careful selection of the catalyst system. The increased steric hindrance around the palladium center can impede both oxidative addition and reductive elimination if the phosphine ligands are too bulky. Conversely, ligands that are too small may not be effective in stabilizing the catalytic species. Therefore, a balance must be struck.
For sterically demanding couplings, electron-rich and bulky monophosphine ligands, such as those from the biarylphosphine class (e.g., SPhos, XPhos), are often employed. These ligands promote the formation of monoligated palladium(0) species, which are highly active in oxidative addition.
Optimized Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of aryl halides. Optimization may be required for particularly challenging substrates.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| This compound | Organoboron coupling partner |
| Aryl Halide (e.g., Aryl Bromide) | Electrophilic coupling partner |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) | Catalyst |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activates the boronic acid |
| Solvent (e.g., Toluene, Dioxane, DMF) | Reaction medium |
| Water (for aqueous base solutions) | Co-solvent |
| Schlenk flask or reaction vial | Reaction vessel |
| Magnetic stirrer and heating plate | For mixing and heating |
| Inert gas supply (Argon or Nitrogen) | To prevent catalyst oxidation |
| Standard glassware for workup and purification |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2-3 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times. This is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of toluene and water, 10:1 v/v) via syringe. The use of degassed solvents is recommended to minimize the presence of oxygen.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired biaryl product.
Quantitative Data: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides. These are intended as a starting point, and optimization may lead to improved outcomes.
| Aryl Bromide | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 4-Bromoanisole | PdCl₂(dppf) (2) | Cs₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (4) | K₃PO₄ (3) | DMF | 110 | 8 | 75-85 |
| 2-Bromopyridine | PdCl₂(dppf) (3) | K₂CO₃ (2.5) | Toluene/H₂O (10:1) | 100 | 24 | 60-70 |
| 1-Bromo-2-methylbenzene | XPhos Pd G3 (2) | K₃PO₄ (3) | 2-MeTHF | 100 | 18 | 70-80 |
Special Application: Synthesis of Atropisomeric Biaryls
The steric hindrance provided by the ortho-dimethylcarbamoyl group, in conjunction with another ortho-substituent on the coupling partner, can lead to rotationally restricted biaryls, known as atropisomers. The Suzuki-Miyaura coupling is a powerful tool for the atroposelective synthesis of these chiral molecules. The directing effect of the carbamoyl group can play a crucial role in controlling the stereochemical outcome of the reaction, particularly when chiral ligands are employed. The synthesis of atropisomers is of significant interest in drug discovery and materials science due to their unique three-dimensional structures.[9]
Troubleshooting and Key Considerations
-
Low Yields:
-
Catalyst Deactivation: Ensure a strictly inert atmosphere and use degassed solvents.
-
Inefficient Transmetalation: Consider a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or a more electron-rich ligand.
-
Protodeboronation: Minimize the amount of water in the reaction and avoid prolonged reaction times at high temperatures.
-
-
Homocoupling of Boronic Acid: This side reaction can be minimized by the slow addition of the boronic acid to the reaction mixture or by using a slight excess of the aryl halide.
-
Substrate Scope: Electron-deficient aryl halides tend to undergo oxidative addition more readily, while electron-rich aryl halides may require more forcing conditions or more active catalysts.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The ortho-dimethylcarbamoyl group exerts a profound influence on the reaction through a combination of steric and electronic effects, most notably acting as a directing group to facilitate transmetalation. By understanding these mechanistic nuances and carefully selecting the appropriate catalyst, base, and solvent system, researchers can effectively harness the potential of this reagent to construct sterically hindered and functionally diverse biaryls, including challenging atropisomeric structures. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this compound in academic and industrial research settings.
References
- 1. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Directing Groups for Metal-Catalyzed Asymmetric Carbon–Carbon Bond-Forming Processes: Stereoconvergent Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Versatility of Boronic Acids in Organic Synthesis and Medicine
Introduction: The Unique Chemistry of the Boronic Acid Moiety
Boronic acids, organic compounds characterized by a C–B(OH)₂ functional group, have emerged from relative obscurity to become indispensable reagents in modern chemical and biomedical sciences.[1] Their unique electronic nature—possessing a vacant p-orbital on the boron atom—confers Lewis acidity and enables a rich and diverse reactivity profile. This has led to their widespread application as versatile building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] Beyond their role in carbon-carbon bond formation, boronic acids are pivotal in constructing carbon-heteroatom bonds, serving as protecting groups, and forming the basis for innovative chemical sensors.[1][4][5]
In the realm of medicine, the ability of the boronic acid group to form reversible covalent bonds with diols and the active site residues of enzymes has been harnessed to design a new generation of therapeutic agents.[6] This has culminated in the FDA approval of several boronic acid-containing drugs for cancer, inflammatory diseases, and infectious diseases, marking a new era in drug discovery.[6][7][8]
This guide provides an in-depth exploration of the key applications of boronic acids, offering both the theoretical underpinnings and practical, field-proven protocols for their use in research and development.
Part 1: Boronic Acids in Organic Synthesis: Building Molecular Complexity
The utility of boronic acids in organic synthesis is vast and continues to expand. Their stability, low toxicity, and broad functional group tolerance make them ideal reagents for constructing complex molecular architectures.[9]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][10] This palladium-catalyzed reaction is celebrated for its mild conditions and exceptional functional group tolerance, making it a favored method in pharmaceutical and materials science research.[2][3]
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][10] The base plays a crucial role in activating the boronic acid for the transmetalation step.[11]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol: General Procedure for a Suzuki-Miyaura Coupling
This protocol provides a general workflow for the coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1, 5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst to the flask under a positive flow of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (e.g., 4-24 hours), monitoring the reaction progress by TLC or GC-MS.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Chan-Lam Coupling Reaction
The Chan-Lam coupling reaction is a powerful method for the formation of carbon-heteroatom bonds, specifically C-N, C-O, and C-S bonds.[1] Unlike the palladium-catalyzed Buchwald-Hartwig amination, the Chan-Lam coupling typically utilizes a copper catalyst and can often be performed under mild, aerobic conditions.[12][13]
Mechanistic Overview
The mechanism of the Chan-Lam coupling is more complex and less universally agreed upon than the Suzuki-Miyaura reaction.[13] A plausible pathway involves the formation of a copper(II) complex, which undergoes transmetalation with the boronic acid. The resulting intermediate can then undergo reductive elimination to form the desired product and a copper(I) species, which is reoxidized to copper(II) to complete the catalytic cycle.[12][14]
Caption: A proposed catalytic cycle for the Chan-Lam coupling reaction.
Protocol: General Procedure for Chan-Lam N-Arylation
This protocol outlines a general method for the coupling of an amine with an arylboronic acid.
Materials:
-
Amine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Dichloromethane, 5 mL)
-
Air atmosphere
Procedure:
-
To a round-bottom flask, add the amine, arylboronic acid, copper(II) acetate, and a magnetic stir bar.
-
Add the solvent and the base to the flask.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 12-48 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with the solvent and filter through a pad of celite to remove the copper salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired N-arylated product.
Boronic Acids as Protecting Groups
Boronic acids and their esters have gained traction as versatile protecting groups in multi-step organic synthesis.[4] They are particularly useful for the protection of diols.[5] The stability of the resulting boronate ester can be tuned by the steric and electronic properties of the boronic acid used.[15] Common protecting groups include those derived from pinacol, N-methyliminodiacetic acid (MIDA), and 1,8-diaminonaphthalene (DAN).[4][15]
| Protecting Group | Common Abbreviation | Stability/Deprotection Conditions |
| Pinacol boronate | Bpin | Stable to chromatography; can be cleaved under harsh acidic or basic conditions.[15] |
| N-methyliminodiacetic acid boronate | MIDA boronate | Very stable; deprotected with mild aqueous base (e.g., NaOH, NaHCO₃).[15] |
| 1,8-diaminonaphthalene boronate | DAN boronate | Highly stable; deprotected with acid.[15] |
Part 2: Boronic Acids in Medicine and Diagnostics
The unique ability of boronic acids to interact with biological molecules has propelled them to the forefront of medicinal chemistry and diagnostics.[6]
Boronic Acids as Therapeutic Agents
Several boronic acid-containing drugs have received FDA approval, validating their therapeutic potential.[7][8] The boron atom in these drugs often plays a crucial role in their mechanism of action by forming a reversible covalent bond with a key amino acid residue in the active site of the target enzyme.[16]
Prominent FDA-Approved Boronic Acid Drugs
| Drug Name | Brand Name | Mechanism of Action | Therapeutic Area |
| Bortezomib | Velcade® | Reversible inhibitor of the 26S proteasome.[17][18][19] | Multiple Myeloma, Mantle Cell Lymphoma[17] |
| Crisaborole | Eucrisa® | Phosphodiesterase 4 (PDE4) inhibitor.[20][21][22] | Atopic Dermatitis[23][24] |
| Vaborbactam | Vabomere® (in combination with meropenem) | β-lactamase inhibitor.[16][25] | Complicated Urinary Tract Infections[26] |
Mechanism of Action: Bortezomib
Bortezomib is a first-in-class proteasome inhibitor used in cancer therapy.[17] The proteasome is a cellular complex responsible for degrading unwanted or misfolded proteins.[18] By inhibiting the proteasome, bortezomib disrupts protein homeostasis, leading to cell cycle arrest and apoptosis in cancer cells.[27][28] The boron atom in bortezomib is key to its activity, as it forms a stable but reversible complex with the catalytic site of the proteasome.[18]
Caption: Simplified mechanism of action of Bortezomib in cancer cells.
Boronic Acid-Based Sensors
The reversible interaction between boronic acids and diols forms the basis for their use in chemical sensors, particularly for the detection of saccharides.[29][30][31] This is of significant interest for monitoring glucose levels in diabetic patients.[29]
Principle of Saccharide Sensing
Boronic acids can bind with the cis-diol moieties present in saccharides to form cyclic boronate esters.[30] This binding event can be designed to produce a measurable signal, such as a change in fluorescence or color.[29][32] The binding affinity and selectivity can be tuned by modifying the structure of the boronic acid sensor molecule.[30]
Caption: Principle of a boronic acid-based sensor for saccharide detection.
Protocol: Fluorometric Detection of Fructose using a Boronic Acid Sensor
This protocol describes a general procedure for detecting a saccharide (fructose) using a commercially available fluorescent boronic acid sensor, such as Alizarin Red S, which complexes with boronic acids to form a fluorescent ensemble.
Materials:
-
Phenylboronic acid (PBA) solution (10 mM in methanol)
-
Alizarin Red S (ARS) solution (1 mM in buffer)
-
Buffer solution (e.g., Phosphate buffer, pH 7.4)
-
Fructose solutions of varying concentrations (in buffer)
-
Fluorometer and cuvettes
Procedure:
-
Prepare a stock solution of the PBA-ARS sensing ensemble by mixing appropriate volumes of the PBA and ARS stock solutions in the buffer.
-
In a series of cuvettes, add a fixed volume of the PBA-ARS sensing ensemble.
-
To each cuvette, add a specific volume of the different fructose concentration solutions. Include a blank with only the buffer.
-
Incubate the mixtures at room temperature for a set period (e.g., 15 minutes) to allow for binding equilibrium.
-
Measure the fluorescence intensity of each sample at the appropriate excitation and emission wavelengths for the PBA-ARS complex.
-
Plot the change in fluorescence intensity against the fructose concentration to generate a calibration curve. This demonstrates the sensor's response to the analyte.
Conclusion
Boronic acids are a remarkable class of compounds whose journey from synthetic curiosities to essential tools in both the laboratory and the clinic is a testament to their versatile and tunable chemical properties. Their impact on organic synthesis, particularly through the Suzuki-Miyaura and Chan-Lam couplings, has been transformative, enabling the construction of countless complex molecules that are now part of our daily lives. In medicine, the advent of boronic acid-based drugs has opened new avenues for treating challenging diseases. As research continues to uncover new reactivities and applications, the role of boronic acids in science and technology is set to expand even further, promising exciting innovations for years to come.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 14. scispace.com [scispace.com]
- 15. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 16. Vaborbactam - Wikipedia [en.wikipedia.org]
- 17. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bortezomib - Wikipedia [en.wikipedia.org]
- 19. Bortezomib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. eucrisa.pfizerpro.com [eucrisa.pfizerpro.com]
- 21. Crisaborole: A Novel Nonsteroidal Topical Treatment for Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. What is the mechanism of Crisaborole? [synapse.patsnap.com]
- 23. Crisaborole Topical: MedlinePlus Drug Information [medlineplus.gov]
- 24. nationaleczema.org [nationaleczema.org]
- 25. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]
- 26. youtube.com [youtube.com]
- 27. What is the mechanism of Bortezomib? [synapse.patsnap.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Molecular Boronic Acid-Based Saccharide Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Selective sensing of saccharides using simple boronic acids and their aggregates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60148J [pubs.rsc.org]
- 31. Boronic acid-based chemical sensors for saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
Protocol for C-H activation with (2-(Dimethylcarbamoyl)phenyl)boronic acid
Protocol for Directed C-H Olefination of (2-(Dimethylcarbamoyl)phenyl)boronic Acid
Abstract
This application note provides a comprehensive guide to the transition-metal-catalyzed C-H activation and subsequent olefination of this compound. The protocol leverages the robust directing capacity of the N,N-dimethylcarbamoyl group to achieve selective functionalization at the C-H bond ortho to the directing group. We present a detailed experimental procedure, discuss the mechanistic rationale, and provide data-driven insights for researchers in organic synthesis, materials science, and drug discovery. The protocol is designed to be a self-validating system, addressing potential challenges such as the compatibility of the boronic acid moiety with catalytic C-H activation conditions.
Introduction: The Strategic Logic of Directed C-H Functionalization
The selective functionalization of carbon-hydrogen (C-H) bonds represents a paradigm shift in chemical synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[1] A primary challenge in this field is controlling regioselectivity, as most organic molecules contain a multitude of C-H bonds with similar reactivities.[2][3]
A powerful strategy to overcome this challenge is the use of directing groups (DGs). A directing group is a functional moiety within the substrate that coordinates to a metal catalyst, positioning it in close proximity to a specific C-H bond.[2][4] This chelation-assisted approach dramatically enhances both the rate and selectivity of the C-H activation step, typically favoring functionalization at the ortho position to form a stable five- or six-membered metallacycle intermediate.[4][5]
The N,N-dialkylamide group, specifically the N,N-dimethylcarbamoyl moiety [-C(=O)N(CH₃)₂], is a well-established and versatile directing group for both palladium- and rhodium-catalyzed C-H functionalization reactions.[6][7] Its carbonyl oxygen acts as an effective coordination site for the metal center, reliably directing activation to the adjacent aromatic C-H bond. This application note focuses on applying this strategy to a unique substrate: this compound. This molecule is of significant interest as the product retains a valuable boronic acid handle, which is amenable to a vast array of subsequent transformations, most notably the Suzuki-Miyaura cross-coupling.[8]
A critical consideration addressed in this protocol is the inherent sensitivity of the boronic acid group [-B(OH)₂]. Boronic acids can be prone to protodeboronation or may participate in undesired side reactions under certain catalytic conditions.[9] To mitigate this, our protocol employs the corresponding pinacol boronate ester, which offers enhanced stability while still allowing for subsequent cross-coupling reactions.
Mechanistic Rationale: The Palladium-Catalyzed C-H Olefination Cycle
The proposed protocol utilizes a Palladium(II)-catalyzed oxidative Heck-type reaction. The catalytic cycle, illustrated below, proceeds through several key steps:
-
Coordination: The N,N-dimethylcarbamoyl directing group of the boronate ester substrate coordinates to the Pd(II) catalyst.
-
C-H Activation: The catalyst is positioned to facilitate the cleavage of the ortho C-H bond, forming a five-membered palladacycle intermediate. This is often the rate-determining step and typically proceeds via a Concerted Metalation-Deprotonation (CMD) pathway.[10]
-
Olefin Insertion: The alkene coupling partner coordinates to the palladium center and subsequently inserts into the Pd-C bond.
-
β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate, forming the olefinated product and a Pd(0)-H species.
-
Catalyst Regeneration: A stoichiometric oxidant reoxidizes the Pd(0) back to the active Pd(II) state, completing the catalytic cycle.[11]
References
- 1. A Chemoselective Polarity‐Mismatched Photocatalytic C(sp3)−C(sp2) Cross‐Coupling Enabled by Synergistic Boron Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00201K [pubs.rsc.org]
- 3. Rh-Catalyzed arylation of fluorinated ketones with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrostatically-directed Pd-catalysis in combination with C–H activation: site-selective coupling of remote chlorides with fluoroarenes and fluorohe ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC00105H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Rhodium-Catalyzed meta-C−H Functionalization of Arenes (2017) | Milan Bera | 90 Citations [scispace.com]
Application Notes & Protocols: The Strategic Use of (2-(Dimethylcarbamoyl)phenyl)boronic Acid as a Bifunctional Directing Group in Modern Synthesis
Introduction: Overcoming the Challenge of Site-Selectivity in C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as one of the most powerful strategies in modern organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization methods.[1][2] A central challenge in this field, however, is controlling the site-selectivity of the reaction. Nature often achieves this with exquisite enzymatic precision, but in a laboratory setting, chemists rely on "directing groups." These are functional moieties within a molecule that coordinate to a transition metal catalyst, delivering it to a specific, proximate C-H bond, thereby ensuring the reaction occurs only at the desired location.[3][4]
This guide focuses on a particularly versatile reagent: (2-(Dimethylcarbamoyl)phenyl)boronic acid . This molecule is uniquely equipped for advanced synthetic applications, possessing both a potent directing group (the dimethylcarbamoyl moiety) and a reactive handle (the boronic acid). The N,N-disubstituted amide acts as a robust bidentate ligand for transition metals like palladium, directing functionalization to the ortho position of the phenyl ring with high fidelity. This document provides an in-depth look at the mechanistic underpinnings, applications, and detailed protocols for leveraging this reagent in complex molecule synthesis.
Mechanism of Action: The Palladacycle-Driven Catalysis
The efficacy of the dimethylcarbamoyl group as a director lies in its ability to form a stable, five-membered palladacycle intermediate. This chelation-assisted process is the cornerstone of its directing ability in palladium-catalyzed reactions, such as C-H arylation.[5][6]
The catalytic cycle can be understood through the following key steps:
-
Coordination: The dimethylcarbamoyl group on the substrate coordinates to a Pd(II) catalyst. The oxygen of the carbonyl and the nitrogen atom can both be involved in creating a stable chelate.
-
C-H Activation: This coordination brings the palladium center into close proximity to the ortho C-H bond of the phenyl ring. This facilitates a concerted metalation-deprotonation (CMD) event, where the C-H bond is broken and a stable C-Pd bond is formed, resulting in a palladacycle intermediate.[[“]]
-
Transmetalation: An organoboron reagent, such as another arylboronic acid, is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the palladium center in a step called transmetalation, displacing the previous ligand.[8]
-
Reductive Elimination: The two organic groups now on the palladium center (the original aryl group and the newly transferred one) couple and are expelled from the metal center. This C-C bond-forming step, known as reductive elimination, yields the final biaryl product and regenerates a Pd(0) species.
-
Reoxidation: The Pd(0) is reoxidized to the active Pd(II) state by an oxidant present in the reaction mixture, allowing it to re-enter the catalytic cycle.
References
- 1. researchgate.net [researchgate.net]
- 2. Group-Directed C—H Functionalization [manu56.magtech.com.cn]
- 3. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Directing group-assisted selective C–H activation of six-membered N-heterocycles and benzo-fused N-heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Pd(II)-catalyzed mild C-H ortho arylation and intramolecular amination oriented by a phosphinamide group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pd-catalyzed C–H arylation of benzothioamides with boronic acids using thioamides as directing groups - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. consensus.app [consensus.app]
- 8. benchchem.com [benchchem.com]
Application Notes & Protocols for Reactions Involving Boronic Acids
Introduction: The Versatility of Boronic Acids in Modern Synthesis
Boronic acids, organic compounds featuring a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), have become indispensable reagents in modern organic chemistry.[1][2] Their moderate reactivity, general stability, and ease of handling make them highly attractive for constructing complex molecules.[3][4] The most prominent application of boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5][6] This reaction's tolerance for a wide array of functional groups, mild conditions, and the low toxicity of boron-containing reagents have cemented its status as a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4][7]
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the experimental procedures for reactions involving boronic acids, with a primary focus on the Suzuki-Miyaura coupling. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering field-proven insights to empower users to not only execute these reactions successfully but also to troubleshoot and optimize them effectively.
Part 1: Deconstructing the Reaction: A Guide to Core Components
The success of a boronic acid-based coupling reaction is critically dependent on the rational selection of its components. Each element plays a distinct and often synergistic role in the catalytic cycle.
The Organoboron Reagent: More Than Just Boronic Acid
While boronic acids are the most common organoboron nucleophiles, their stability can be a significant experimental variable.[5] Two primary degradation pathways can reduce yields:
-
Protodeboronation: The cleavage of the C-B bond, replaced by a C-H bond, is a major side reaction, particularly for electron-deficient or heteroaryl boronic acids.[8][9] This process can be catalyzed by aqueous acidic or basic conditions.[9]
-
Boroxine Formation: Boronic acids can dehydrate, especially upon heating or under vacuum, to form cyclic trimeric anhydrides called boroxines. While often in equilibrium with the monomeric acid in the reaction media, their formation can complicate stoichiometry and solubility.[10][11]
To circumvent these stability issues, more robust boronic esters are frequently used.[10]
| Boron Species | Structure | Key Advantages | Considerations |
| Boronic Acid | R-B(OH)₂ | Commercially available, often highly reactive. | Susceptible to protodeboronation and boroxine formation.[5][8] |
| Pinacol Ester | R-B(pin) | Increased stability, easier to purify and handle. | May exhibit lower reactivity, requiring more forcing conditions. |
| MIDA Ester | R-B(MIDA) | Exceptionally stable to chromatography and storage, "slow-release" of the active boronic acid.[9][10] | Requires an additional deprotection step, often with aqueous base. |
The Electrophile: Reactivity and Scope
The organic halide or triflate serves as the electrophilic partner. The reactivity is directly related to the C-X bond strength, following a general trend: I > Br > OTf >> Cl .[8] While iodides and bromides are highly reliable, the lower cost of chlorides has driven the development of specialized, highly active catalyst systems capable of activating the stronger C-Cl bond.[8]
The Palladium Catalyst and Ligand: The Heart of the Reaction
The active catalyst in the Suzuki-Miyaura reaction is a Pd(0) complex.[7][10] This can be introduced directly (e.g., Pd(PPh₃)₄) or, more commonly, generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)).[7][10]
The ligand is not a passive spectator; it is crucial for:
-
Stabilizing the Pd(0) center and preventing its precipitation as inactive palladium black.[5]
-
Modulating Reactivity: The ligand's steric and electronic properties directly influence the rates of the key steps in the catalytic cycle. Electron-rich and bulky ligands, such as trialkylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), generally facilitate the oxidative addition and reductive elimination steps, enhancing overall reaction efficiency.[5][7]
The Base: An Essential Activator
The base plays at least three critical roles in the catalytic cycle.[6] It is not merely a proton scavenger but an active participant required for transmetalation.[12] Its functions include:
-
Formation of a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) by reacting with the boronic acid.[6][13]
-
Formation of palladium-alkoxide/hydroxide complexes (e.g., [ArPd(OR)L₂]), which facilitates ligand exchange.[6]
-
Acceleration of the final reductive elimination step.[6]
The choice of base is critical. Strong bases like NaOH can be effective but may promote side reactions. Milder inorganic bases are often preferred.
| Base | Typical Use Case | Notes |
| K₂CO₃, Cs₂CO₃ | General purpose, widely used in biphasic systems. | Cesium carbonate is more soluble and basic, often used for challenging couplings. |
| K₃PO₄ | A strong, non-nucleophilic base, often used in anhydrous conditions or for substrates with base-sensitive groups.[8] | Often requires a small amount of water to be effective in anhydrous solvents.[14] |
| KF | A mild base, useful for substrates prone to protodeboronation.[8] | Fluoride is believed to play a unique role in activating the boronic acid. |
The Solvent: The Medium for Magic
The Suzuki-Miyaura reaction is remarkably flexible in its solvent choice.[6] Common solvents include ethers (Dioxane, THF) and aromatic hydrocarbons (Toluene). Often, a biphasic system with water is employed, which helps dissolve the inorganic base and facilitates the reaction.[5][15] It is crucial to use degassed solvents, as dissolved oxygen can oxidize and deactivate the Pd(0) catalyst.[8]
Part 2: Visualizing the Engine: The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[16][17][18] The cycle regenerates the active Pd(0) catalyst, allowing for high product turnover with only a small amount of palladium.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 3: In the Lab: A General Protocol
This protocol provides a reliable starting point for the coupling of a generic aryl bromide with an arylboronic acid. It should be adapted based on the specific reactivity of the substrates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide
Materials & Reagents:
| Component | Example | Stoichiometry | Molar Equiv. | Mol % | Purpose |
| Aryl Bromide | 4-Bromoanisole | 1.0 mmol | 1.0 | - | Electrophile |
| Arylboronic Acid | Phenylboronic Acid | 1.2 mmol | 1.2 | - | Nucleophile |
| Pd Precatalyst | Pd(OAc)₂ | 0.02 mmol | - | 2 mol% | Catalyst Source |
| Ligand | SPhos | 0.04 mmol | - | 4 mol% | Stabilizes & Activates Catalyst |
| Base | K₃PO₄ | 2.0 mmol | 2.0 | - | Activates Boronic Acid |
| Solvent System | Toluene / H₂O | 5 mL / 0.5 mL | - | - | Reaction Medium |
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To an oven-dried Schlenk tube or round-bottom flask containing a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), palladium precatalyst (0.02 mmol), ligand (0.04 mmol), and base (2.0 mmol).[7]
-
Seal the flask with a rubber septum.
-
Evacuate the flask atmosphere by applying a vacuum and then backfill with an inert gas (Argon or Nitrogen). Repeat this "evacuate-backfill" cycle three times to ensure all oxygen is removed.[7][8]
-
-
Solvent Addition:
-
Using syringes, add the degassed solvent(s) (e.g., 5 mL of toluene and 0.5 mL of water) to the flask under a positive pressure of inert gas.[7]
-
Scientist's Note: Solvents should be degassed prior to use by bubbling an inert gas through them for 15-30 minutes or by using a freeze-pump-thaw technique. This is critical to prevent catalyst deactivation.[8]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath set to the desired temperature (typically 80-110 °C).[19]
-
Stir the reaction mixture vigorously to ensure efficient mixing of the biphasic system.
-
Monitor the reaction progress using a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or GC-MS, by periodically taking small aliquots. Reactions are typically complete within 2-24 hours.[7]
-
-
Work-up Procedure:
-
Once the reaction is complete (as indicated by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature.[7]
-
Add deionized water (e.g., 10 mL) to the reaction mixture and transfer the contents to a separatory funnel.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (e.g., 3 x 15 mL).[7]
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.[17]
-
Dry the combined organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7][17]
-
-
Purification:
-
The resulting crude product is typically purified by flash column chromatography on silica gel.[7]
-
The appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is chosen based on the polarity of the product, as determined by initial TLC analysis.
-
Part 4: When Things Go Wrong: A Troubleshooting Guide
Even a robust reaction like the Suzuki-Miyaura coupling can fail. A systematic approach is key to diagnosing the problem.
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.
| Problem | Possible Cause | Proposed Solution |
| Low or No Conversion | Inactive Catalyst | Use a fresh batch of catalyst and ligand. Consider using a modern, air-stable precatalyst (e.g., a Buchwald G3/G4 palladacycle).[10] Test the catalyst on a known, reliable reaction.[10] |
| Boronic Acid Decomposition | Use a fresh sample of boronic acid. Consider switching to a more stable boronic ester (pinacol or MIDA).[10] Analyze the starting material by NMR for purity. | |
| Insufficiently Inert Atmosphere | Ensure the reaction setup is rigorously purged with inert gas. Check for leaks in the Schlenk line or septum. Oxygen can irreversibly deactivate the Pd(0) catalyst.[8] | |
| Significant Side Products | Protodeboronation (Arene byproduct from boronic acid) | This is a common issue, especially with electron-deficient boronic acids.[5] Use milder bases (e.g., KF, K₃PO₄), minimize water content if possible, or switch to a more stable boronic ester.[8] |
| Homocoupling (Biaryl byproduct from two boronic acids) | Often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[5] Improve the degassing procedure for solvents and the reaction vessel. Using a direct Pd(0) source can sometimes help.[10] | |
| Dehalogenation (Arene byproduct from electrophile) | The aryl-palladium intermediate is reduced instead of undergoing transmetalation. This can be promoted by certain solvents (e.g., alcohols) or amine bases.[5] Screen different solvents and bases. |
Part 5: Safety is Paramount: Handling Reagents
-
Boronic Acids: While generally considered low in toxicity, boronic acids are irritants.[9] Always handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[20] Avoid creating dust.[20]
-
Palladium Catalysts: Palladium compounds can be toxic and may cause allergic skin reactions.[21] Finely divided palladium on carbon (Pd/C) can be pyrophoric, especially after use when it may contain adsorbed hydrogen, and should be handled with extreme care, typically kept wet.[21]
-
Solvents and Reagents: The organic solvents and bases used are often flammable and/or corrosive. Always consult the Safety Data Sheet (SDS) for each specific reagent before use and handle them with appropriate precautions in a chemical fume hood.[22]
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchgate.net [researchgate.net]
- 4. Boronic Acids by Dennis G. Hall (Ebook) - Read free for 30 days [everand.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chemrxiv.org [chemrxiv.org]
- 19. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. rtong.people.ust.hk [rtong.people.ust.hk]
- 21. westliberty.edu [westliberty.edu]
- 22. sifcoasc.com [sifcoasc.com]
Application Notes & Protocols: (2-(Dimethylcarbamoyl)phenyl)boronic acid in Medicinal Chemistry
Abstract
(2-(Dimethylcarbamoyl)phenyl)boronic acid has emerged as a pivotal building block in modern medicinal chemistry, distinguished by the strategic placement of an ortho-dimethylcarbamoyl group. This functional group imparts unique reactivity and structural properties, primarily by acting as a chelating directing group in metal-catalyzed cross-coupling reactions. Its most notable application is as a key intermediate in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors, such as the FDA-approved drug Olaparib.[1][2][3] This guide provides an in-depth analysis of the molecule's properties, its mechanistic advantages, and detailed, field-proven protocols for its application in the synthesis of complex biaryl systems relevant to drug discovery.
Introduction: The Strategic Advantage of Ortho-Substitution
Boronic acids are a cornerstone of contemporary organic synthesis, prized for their stability, low toxicity, and versatile reactivity in reactions like the Suzuki-Miyaura cross-coupling.[4][5][6][7] While simple phenylboronic acids are widely used, the introduction of substituents allows for fine-tuning of electronic and steric properties. This compound exemplifies a "smart" reagent, where the substituent is not merely a passive structural element but an active participant in the chemical transformation.
The key to its utility lies in the ortho-N,N-dimethylcarbamoyl moiety. This group exerts a powerful directing effect, capable of coordinating with the palladium catalyst and delivering it in close proximity to the C-B bond. This chelation-assistance can accelerate the rate-limiting transmetalation step of the catalytic cycle, improve reaction efficiency, and influence regioselectivity in C-H activation contexts.[8][9][10]
Caption: Fig 1. The ortho-carbamoyl group coordinates to the palladium center, forming a stable palladacycle intermediate that facilitates the subsequent transmetalation step.
Core Application: Synthesis of PARP Inhibitor Olaparib
The most prominent application of this compound is in the construction of PARP inhibitors. PARP enzymes are critical for DNA single-strand break repair. In cancers with mutations in BRCA1/2 genes, which impair the primary double-strand break repair pathway, inhibiting PARP leads to an accumulation of DNA damage and cell death—a concept known as synthetic lethality.[11][12]
Olaparib (Lynparza™) was the first PARP inhibitor to receive FDA approval and is used to treat certain types of ovarian, breast, and prostate cancers.[3][13] The synthesis of Olaparib involves a crucial Suzuki-Miyaura coupling step between this compound and a functionalized phthalazinone core.
Caption: Fig 2. Simplified synthetic workflow for Olaparib, highlighting the pivotal Suzuki-Miyaura coupling step where the title compound is utilized.
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol provides a robust, general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides.
Principle: The reaction follows a standard catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of base is critical for activating the boronic acid for transmetalation.[14]
Caption: Fig 3. The three key stages of the Suzuki-Miyaura cross-coupling catalytic cycle.
Materials and Reagents:
-
This compound (1.2 eq)
-
Aryl Halide (Ar-X, where X = Br, I) (1.0 eq)
-
Palladium Catalyst: Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%)
-
Base: K₂CO₃ or Cs₂CO₃ (3.0 eq), aqueous solution (2 M)
-
Solvent: 1,4-Dioxane or Toluene
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Reaction vessel (e.g., Schlenk flask), magnetic stirrer, condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (1.0 eq), this compound (1.2 eq), and the palladium catalyst (3 mol%).
-
Causality Note: Using a slight excess of the boronic acid helps to drive the reaction to completion and compensates for any potential protodeboronation or homocoupling side reactions.[15]
-
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is crucial to prevent oxidation of the Pd(0) catalyst, which would render it inactive.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add the organic solvent (e.g., Dioxane, approx. 0.1 M concentration relative to the aryl halide). Then, add the aqueous base solution (2 M K₂CO₃, 3.0 eq).
-
Causality Note: A biphasic solvent system is often optimal. The base activates the boronic acid by forming a more nucleophilic boronate species, which readily undergoes transmetalation.[16]
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (aryl halide) is consumed (typically 4-12 hours).
-
Work-up: a. Cool the reaction mixture to room temperature. b. Dilute with ethyl acetate and water. c. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. d. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. e. Filter and concentrate the solvent in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure biaryl product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validating System & Troubleshooting:
| Observation | Potential Cause | Recommended Solution |
| Low or No Conversion | Inactive catalyst (oxidized) | Ensure a rigorously inert atmosphere. Use freshly opened/stored catalyst. |
| Insufficiently strong base | Switch from K₂CO₃ to a stronger base like Cs₂CO₃ or K₃PO₄. | |
| Significant Protodeboronation | Presence of protic sources; prolonged reaction time at high temp. | Ensure solvents are properly dried. Monitor reaction closely and stop once complete. Consider using a boronic ester (e.g., pinacol ester) for more challenging substrates.[17] |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to reductive elimination from Pd(II) intermediates. | Improve degassing procedure of solvents and reaction setup. |
| Difficulty in Purification | Boronic acid/boroxine residues | An aqueous base wash during workup can help remove acidic boron species. A diol wash (e.g., with sorbitol solution) can also sequester boron impurities. |
Representative Data
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of this compound with representative aryl bromides.
| Entry | Aryl Bromide | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O | 90 | 92 |
| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (3) | Toluene/H₂O | 100 | 85 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O | 85 | 95 |
| 4 | 2-Bromotoluene | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Toluene/H₂O | 100 | 78 |
Note: Yields are representative and may vary based on reaction scale and purity of reagents.[18]
Safety and Handling
-
This compound: Generally stable solid. Avoid inhalation of dust. Store in a cool, dry place.
-
Palladium Catalysts: Can be toxic and are air-sensitive. Handle in a fume hood under an inert atmosphere.
-
Solvents: Dioxane and toluene are flammable and have associated health risks. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area.
-
Bases: Aqueous solutions of K₂CO₃ and Cs₂CO₃ are corrosive. Avoid contact with skin and eyes.
Conclusion
This compound is a highly valuable and versatile reagent in medicinal chemistry. Its integrated directing group provides a distinct advantage in promoting efficient and high-yield Suzuki-Miyaura cross-coupling reactions. The successful application of this building block in the synthesis of Olaparib underscores its importance in the development of targeted cancer therapies. The protocols and insights provided herein are intended to enable researchers to effectively leverage the unique properties of this compound in their own drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. A scalable and eco-friendly total synthesis of poly(ADP-ribose) polymerase inhibitor Olaparib - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. a2bchem.com [a2bchem.com]
- 4. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. New Directing Groups for Metal-Catalyzed Asymmetric Carbon–Carbon Bond-Forming Processes: Stereoconvergent Alkyl–Alkyl Suzuki Cross-Couplings of Unactivated Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directing Group-Promoted Inert C-O Bond Activation Using Versatile Boronic Acid as a Coupling Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational design, synthesis and biological evaluation of dual PARP-1/2 and TNKS1/2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. orgsyn.org [orgsyn.org]
- 18. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of Biaryl Scaffolds and Directed Synthesis
An Application Guide to the Synthesis of Biaryl Compounds with (2-(Dimethylcarbamoyl)phenyl)boronic Acid
The biaryl motif is a cornerstone of modern molecular design, serving as a privileged structure in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its prevalence is due to the unique structural rigidity and conformational properties it imparts, allowing for precise spatial orientation of functional groups to interact with biological targets. The Suzuki-Miyaura cross-coupling reaction stands as the most powerful and versatile method for constructing these critical C-C bonds, celebrated for its mild conditions and exceptional functional group tolerance.[3][4]
Within the expansive library of available reagents, this compound has emerged as a particularly strategic building block. Its utility extends beyond simple aryl coupling; the ortho-dimethylcarbamoyl group acts as a powerful directing and modulating element. This amide functionality can influence reaction kinetics and selectivity through chelation effects with the metal catalyst and provides a valuable hydrogen bond acceptor in the final product, a feature highly sought after in medicinal chemistry for enhancing binding affinity and pharmacokinetic properties.
This guide provides a detailed exploration of the synthesis of biaryl compounds using this compound, offering mechanistic insights, comprehensive experimental protocols, and a discussion of its applications in contemporary drug discovery.
Mechanistic Rationale: The Suzuki-Miyaura Catalytic Cycle and the Role of the Ortho-Amide Director
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex, which inserts into the carbon-halide bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step, with reactivity typically following the trend Ar-I > Ar-Br > Ar-OTf >> Ar-Cl.[4]
-
Transmetalation : This is the key step where the aryl group is transferred from the boronic acid to the palladium center. The reaction requires a base (e.g., K₃PO₄, K₂CO₃) to activate the boronic acid, forming a more nucleophilic boronate species.[6] The ortho-dimethylcarbamoyl group in this compound can play a crucial role here. The oxygen atom of the carbonyl can coordinate to the palladium center in the transition state, stabilizing it and potentially accelerating the rate of transmetalation.[7][8] This intramolecular assistance is a well-documented phenomenon for ortho-substituted reagents.[7][9]
-
Reductive Elimination : The two organic groups on the Pd(II) center couple, forming the new biaryl C-C bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[5]
The presence of the ortho-amide group not only facilitates the coupling but also introduces a valuable synthetic handle and pharmacophore directly into the target molecule, streamlining the synthetic process for complex drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Boronic Acid-Based Chemical Sensors for Research and Drug Development
Abstract
Boronic acids have emerged as a cornerstone in chemical sensor design due to their unique ability to reversibly form covalent bonds with cis-1,2- and -1,3-diols, a motif prevalent in many biologically significant molecules. This interaction provides a powerful and versatile platform for the selective recognition and quantification of analytes such as carbohydrates, glycoproteins, reactive oxygen species (ROS), and catecholamines. This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the principles, design, synthesis, and application of boronic acid-based sensors. We present detailed protocols for the synthesis of an anthracene-based fluorescent glucose sensor and its use in analyte detection, alongside methodologies for sensor characterization and advanced applications in cellular imaging.
Introduction: The Versatility of Boronic Acids in Molecular Recognition
The utility of boronic acids in sensor technology stems from a fundamental chemical principle that is both elegant and robust. This section outlines the core concepts that enable their widespread application.
The Fundamental Principle: Reversible Covalent Bonding with Diols
Boronic acids (R-B(OH)₂) are Lewis acids, characterized by a boron atom with a vacant p-orbital. This electronic feature allows them to readily accept a pair of electrons from a Lewis base, such as the hydroxyl group of an alcohol. While they can interact with simple alcohols, their true strength lies in their reaction with molecules containing two hydroxyl groups positioned in a cis configuration on adjacent carbons (1,2-diols) or separated by one carbon (1,3-diols).[1][2] This interaction results in the formation of stable five- or six-membered cyclic boronate esters.[3]
Crucially, this esterification reaction is reversible and pH-dependent.[4][5] In aqueous solutions, the boronic acid exists in equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[6] The tetrahedral form is more reactive towards diols. The binding event itself lowers the pKa of the boronic acid, a property that is central to many signal transduction mechanisms.[6][7] This dynamic and reversible covalent interaction is the key to creating sensors capable of real-time monitoring of analyte concentrations.
Key Analytes and Their Significance
The prevalence of the cis-diol motif in biology makes boronic acid sensors applicable to a wide range of important targets:
-
Carbohydrates: Glucose, fructose, and other monosaccharides are primary targets, driven by the critical need for continuous glucose monitoring in diabetes management and for studying cellular metabolism.[8][9]
-
Glycoproteins and Cell Surface Glycans: Complex carbohydrates like sialyl Lewis X, which are often overexpressed on the surface of cancer cells, can be targeted for diagnostic imaging and research.[1]
-
Catecholamines: Neurotransmitters like dopamine and epinephrine contain a catechol ring (a 1,2-diol) and can be selectively detected, offering tools for neuroscience research.[3][10]
-
Reactive Oxygen Species (ROS): Arylboronates can undergo irreversible oxidation by ROS such as hydrogen peroxide (H₂O₂), leading to the release of a phenol and boric acid.[5][11] This provides a mechanism for creating "turn-on" probes to study oxidative stress.
Major Sensing Modalities
The binding or reaction event between the boronic acid receptor and the analyte can be translated into a measurable signal through several modalities:
-
Fluorescent Sensors: The most common approach, where analyte binding modulates the emission of a nearby fluorophore through mechanisms like Photoinduced Electron Transfer (PET) or Internal Charge Transfer (ICT).[1][6][7]
-
Electrochemical Sensors: Binding at an electrode surface alters its electrochemical properties (e.g., current, potential, or impedance), allowing for label-free detection.[12]
-
Colorimetric Sensors: Analyte interaction causes a visible change in color, often utilized in displacement assays.[10]
Core Mechanism: Signal Transduction in Fluorescent Sensors
Fluorescence-based detection offers high sensitivity and is well-suited for biological imaging. The most sophisticated boronic acid sensors employ intramolecular quenching mechanisms that are relieved upon analyte binding.
Photoinduced Electron Transfer (PET)
A prevalent mechanism in fluorescent sensor design is Photoinduced Electron Transfer (PET). In a typical PET sensor, the boronic acid receptor is linked to a fluorophore (e.g., anthracene) via a short spacer that also contains a tertiary amine.
Causality of the Mechanism:
-
"Off" State (No Analyte): In the absence of a diol analyte, the lone pair of electrons on the tertiary amine is available. Upon excitation of the fluorophore with light, this lone pair can be transferred to the excited-state fluorophore, quenching its fluorescence and resulting in a dark state.[7]
-
"On" State (Analyte Bound): When the sensor binds to a cis-diol (like glucose), the boron atom becomes more electron-deficient (more acidic). This strengthens the dative bond between the boron atom and the nearby tertiary amine nitrogen (B-N bond). The nitrogen's lone pair is now engaged in this bond and is no longer available to quench the fluorophore. Consequently, upon excitation, the fluorophore emits light, and the sensor "turns on".[6][7]
This reversible "off-on" switching allows for dynamic and quantitative measurement of the analyte concentration.
References
- 1. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) DOI:10.1039/C8RA04503H [pubs.rsc.org]
- 2. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrochemical sensor for dopamine based on imprinted silica matrix-poly(aniline boronic acid) hybrid as recognition element - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Boronic Acid Reaction Products
Welcome to the Technical Support Center for the purification of boronic acid reaction products. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating and purifying these versatile compounds. Boronic acids and their derivatives are foundational in modern organic synthesis, particularly in cross-coupling reactions like the Suzuki-Miyaura coupling. However, their unique chemical properties, including their Lewis acidity and propensity to form anhydrides, can present significant purification challenges.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work. The methodologies described herein are grounded in established chemical principles and validated through practical application.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section offers a structured approach to troubleshooting common problems in the purification of boronic acids and their reaction products.
Issue 1: Low or No Recovery of the Desired Boronic Acid Product
Low recovery is a frequent and frustrating issue. The root cause often lies in the inherent instability of boronic acids on common stationary phases or their volatility.
Causality Analysis:
-
Decomposition on Silica Gel: Boronic acids are susceptible to degradation on acidic silica gel.[3]
-
Volatility: Some low molecular weight boronic acids can be lost during solvent removal under high vacuum.
-
Irreversible Adsorption: The polar nature of the boronic acid functional group can lead to strong, sometimes irreversible, binding to silica or alumina.[4]
Recommended Solutions & Protocols:
| Solution | Detailed Protocol | Scientific Rationale |
| Use Deactivated Stationary Phases | 1. Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). 2. Add 1-2% triethylamine (or another suitable base) relative to the silica gel weight. 3. Evaporate the solvent to obtain the deactivated silica. 4. Pack the column with the deactivated silica for chromatography. | Triethylamine neutralizes the acidic silanol groups on the silica surface, minimizing decomposition of the acid-sensitive boronic acid.[3] |
| Alternative Stationary Phases | Consider using neutral alumina or C18 reverse-phase silica for chromatography.[3] Neutral alumina lacks the strong acidity of silica. Reverse-phase chromatography separates compounds based on hydrophobicity, which can be advantageous for polar boronic acids. | |
| Formation of Boronate Esters | 1. Dissolve the crude boronic acid in a suitable solvent (e.g., toluene). 2. Add a diol, such as pinacol or ethylene glycol. 3. Heat the mixture, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus), to drive the esterification. 4. Purify the resulting less polar boronate ester by standard silica gel chromatography. 5. Hydrolyze the ester back to the boronic acid if necessary. | Boronate esters are generally less polar and more stable on silica gel than the corresponding boronic acids, facilitating easier chromatographic purification.[5][6] |
Issue 2: Persistent Impurities in the Final Product
Even after initial purification, certain impurities can co-elute or co-crystallize with the desired product. Identifying these impurities is key to their removal.
Common Impurities and Their Origins:
-
Boroxines (Anhydrides): These are cyclic trimers formed by the intermolecular dehydration of three boronic acid molecules.[1][6] Their formation is an equilibrium process favored by anhydrous conditions.[6]
-
Protodeboronation Products: This involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[6] This side reaction is often promoted by acidic or basic conditions and can be a significant issue in Suzuki-Miyaura couplings.
-
Homocoupling Products: In Suzuki-Miyaura reactions, the boronic acid can couple with itself to form a symmetrical biaryl impurity. This is often promoted by the presence of Pd(II) species and oxygen.
-
Starting Materials and Reagents: Unreacted starting materials or residual reagents can contaminate the product.
Strategic Removal of Persistent Impurities:
| Impurity Type | Recommended Purification Strategy | Underlying Principle |
| Boroxines | Recrystallization from a solvent system containing a small amount of water.[6] | The presence of water shifts the equilibrium from the boroxine back to the desired monomeric boronic acid.[6] |
| Protodeboronation Products | Careful control of pH during workup and purification is crucial. In some cases, unwanted regioisomeric boronic acid byproducts can be deliberately removed via controlled protodeboronation. | The rate of protodeboronation is highly dependent on pH and the specific boronic acid structure. |
| Homocoupling Products | Optimization of the reaction conditions to minimize their formation (e.g., thorough degassing, using a Pd(0) source). Purification is typically achieved by chromatography, as the homocoupled product often has a different polarity than the desired cross-coupled product. | Minimizing oxidative conditions and Pd(II) concentration reduces the rate of homocoupling.[7] |
| Unreacted Starting Materials | Acid-base extraction can be highly effective for separating acidic boronic acids from neutral or basic organic starting materials.[6][8] | The acidic nature of the boronic acid allows for its conversion to a water-soluble boronate salt upon treatment with a base, enabling separation from non-acidic organic compounds.[6][9][10] |
Issue 3: Streaking or Tailing on TLC and Column Chromatography
Streaking or tailing is a common chromatographic problem with boronic acids, leading to poor separation and impure fractions.
Root Causes:
-
Strong Interaction with Stationary Phase: The Lewis acidic boron atom and the polar hydroxyl groups can interact strongly with the silanol groups of silica gel.[11]
-
Presence of Highly Polar Impurities: Baseline impurities can interfere with the chromatographic behavior of the main compound.
Troubleshooting Chromatography:
-
Eluent Modification: Add a small amount of a modifier to the eluent. For acidic compounds like boronic acids, adding ~1% acetic acid can improve peak shape.[12]
-
Boric Acid-Treated Silica: Impregnating the silica gel with boric acid can suppress the over-adsorption of boronic esters, leading to better separation.[5][13]
-
Alternative Chromatography: Besides reverse-phase, techniques like size-exclusion chromatography (e.g., with Sephadex LH-20) can be effective for very polar compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose method for purifying a newly synthesized boronic acid?
A1: For solid boronic acids, recrystallization is often the most effective and scalable first-line purification method.[14][15] Common solvent systems include hot water or mixtures of ethanol and water.[6][15] If the boronic acid is an oil or fails to crystallize, acid-base extraction is a powerful alternative to remove non-acidic impurities.[6][14]
Q2: My boronic acid appears to be decomposing on the rotovap. What can I do?
A2: Some boronic acids are thermally sensitive. If you suspect decomposition, remove the solvent at a lower temperature using a high-vacuum pump and a cold trap.[3] Alternatively, if you have purified a boronate ester, consider proceeding to the next step without isolating the free boronic acid, if the reaction conditions are compatible.
Q3: Can I use standard silica gel for column chromatography of boronic acids?
A3: While possible for some less polar boronic acids, standard silica gel is often problematic due to its acidity, which can cause decomposition or strong adsorption.[3][14][16] It is generally recommended to use deactivated silica, neutral alumina, or to convert the boronic acid to a more stable ester before chromatography.[3][14]
Q4: How can I effectively remove residual palladium catalyst from my Suzuki-Miyaura reaction product?
A4: After the initial workup, residual palladium can often be removed by filtration through a pad of Celite. For more stubborn cases, treatment of the organic solution with a scavenger resin, such as one containing thiol functional groups (e.g., SiliaMetS Thiol), can effectively sequester the palladium. Another approach is to perform an aqueous wash with a solution containing a chelating agent like thiourea.
Q5: I have a very polar boronic acid that is soluble in water and methanol but not in common organic solvents. How can I purify it?
A5: This is a challenging but common scenario. Here are a few strategies:
-
Reverse-Phase Chromatography (C18): This is often the method of choice for highly polar compounds, using gradients of water and acetonitrile or methanol.[16][17]
-
Diethanolamine Adduct Formation: Reacting the crude boronic acid with diethanolamine can form a crystalline adduct that precipitates from non-polar solvents like ether. The pure boronic acid can then be regenerated.[15][16] This method is particularly useful when the boronic acid itself is not too polar.[16]
-
Lyophilization (Freeze-Drying): If the compound is stable, after purification by reverse-phase HPLC, the water/acetonitrile or water/methanol eluent can be removed by freeze-drying to avoid thermal decomposition.[16]
Visualization of Purification Workflow
Decision Tree for Boronic Acid Purification
This diagram outlines a logical workflow for selecting an appropriate purification strategy based on the properties of the crude product.
Caption: Decision workflow for purifying boronic acid products.
References
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 10. reddit.com [reddit.com]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. reddit.com [reddit.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. reddit.com [reddit.com]
- 17. waters.com [waters.com]
Improving yield and selectivity in couplings with (2-(Dimethylcarbamoyl)phenyl)boronic acid
Technical Support Center: (2-(Dimethylcarbamoyl)phenyl)boronic Acid
A Guide to Improving Yield and Selectivity in Cross-Coupling Reactions
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the unique challenges of this sterically hindered and coordinating substrate to achieve higher yields and selectivity in your cross-coupling reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and mechanistic considerations when using this compound.
Q1: Why is this particular boronic acid often challenging to use in Suzuki-Miyaura couplings?
A1: The difficulty arises from two primary structural features:
-
Steric Hindrance: The ortho-dimethylcarbamoyl group is sterically bulky. This bulk can significantly slow down key steps in the palladium catalytic cycle, particularly the transmetalation (transfer of the aryl group from boron to palladium) and the final reductive elimination step that forms the product.[1][2]
-
Catalyst Interaction: The amide's carbonyl oxygen can act as a Lewis base and chelate to the palladium center. While this can sometimes be beneficial (a "directing group" effect), it can also lead to the formation of stable, off-cycle palladium complexes that inhibit catalytic turnover.[2][3]
Q2: What is the specific role of the ortho-dimethylcarbamoyl group during the reaction?
A2: The ortho-amide group has a dual nature. It can potentially accelerate the initial oxidative addition step by coordinating to the palladium catalyst and directing it to the nearby C-X bond of the coupling partner. However, this same coordinating ability can be detrimental if the resulting palladium complex is too stable, preventing subsequent steps in the catalytic cycle.[3] The outcome often depends on the specific ligand, base, and solvent system employed.
Q3: Standard catalysts like Pd(PPh₃)₄ are giving me low yields. What catalyst systems are recommended for this substrate?
A3: For sterically hindered substrates like this, standard catalysts are often ineffective.[2] The key is to use catalyst systems featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs). These ligands are essential for promoting the coupling of sterically demanding partners.[1][2] They stabilize the active Pd(0) species and accelerate both the oxidative addition and the challenging reductive elimination steps.[2] See Table 1 for recommended systems.
Q4: How do I select the right base for my reaction to maximize yield and minimize side reactions?
A4: Base selection is a critical balancing act. The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex to facilitate transmetalation.[4] However, strong bases, especially in the presence of water, can accelerate the undesired side reaction of protodeboronation (cleavage of the C-B bond).[1][5]
-
For high yields: Start with moderately strong inorganic bases like K₃PO₄ or Cs₂CO₃. These are often effective without being overly aggressive.[1]
-
To minimize protodeboronation: If protodeboronation is a major issue, consider switching to a weaker base like K₂CO₃ or KF.[1] Running the reaction under anhydrous conditions can also significantly suppress this side reaction.[1][5]
Q5: What are the best practices for solvent selection and degassing?
A5: The choice of solvent is interdependent with the base.
-
Common Solvents: Aprotic polar solvents are preferred. Mixtures of 1,4-dioxane/water, 2-MeTHF/water, or toluene/water are common starting points, as water can help solubilize the inorganic base.[1][6]
-
Anhydrous Conditions: If protodeboronation is severe, switching to a completely anhydrous system (e.g., dry dioxane or toluene) with a soluble organic base or a finely powdered, dry inorganic base is recommended.[1][2]
-
Degassing: Oxygen can cause both homocoupling of the boronic acid and decomposition of the palladium catalyst.[1] It is crucial to rigorously degas the solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[1][4]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving common experimental issues.
Logical Workflow for Troubleshooting Low Yield
Below is a decision tree to help diagnose the root cause of low product yield.
Problem: Low or No Conversion of Starting Materials
-
Potential Causes:
-
Inactive Catalyst: The active Pd(0) species has not been generated or has been deactivated.[2] Standard catalysts are often insufficient for this hindered substrate.[2]
-
Inefficient Transmetalation: The boronic acid is not sufficiently activated by the base, or the steric hindrance is preventing the transfer to the palladium center.[4]
-
Low Reaction Temperature: The activation energy for one of the catalytic cycle steps (often oxidative addition or reductive elimination for hindered substrates) is not being overcome.[5]
-
-
Recommended Solutions:
-
Switch to a Modern Catalyst System: Employ a combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos). Alternatively, use a pre-formed palladacycle precatalyst (e.g., XPhos Pd G3/G4) which are often more robust and efficient.[1][2]
-
Increase Base Strength: If using a weak base like NaHCO₃, switch to a stronger, more activating base such as K₃PO₄ or Cs₂CO₃.[1]
-
Increase Temperature: Many couplings with hindered partners require higher temperatures (80–110 °C) to proceed at a reasonable rate.[1][4]
-
Problem: Significant Protodeboronation is Observed
-
Potential Causes:
-
Aggressive Base/Water Combination: The combination of a strong base and a protic solvent (water) can rapidly cleave the carbon-boron bond.[1][7]
-
High Temperature: Elevated temperatures can accelerate the rate of protodeboronation alongside the desired reaction.[5]
-
Slow Transmetalation: If the desired coupling is slow due to sterics, the boronic acid spends more time in the basic solution, increasing the opportunity for protodeboronation to occur.[8]
-
-
Recommended Solutions:
-
Use Milder Base: Switch to a weaker base like K₂CO₃ or KF.[1]
-
Employ Anhydrous Conditions: Rigorously dry all reagents and solvents and run the reaction under strictly anhydrous conditions.[2][5]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol (Bpin) or MIDA boronate ester. These esters slowly hydrolyze in situ to release the boronic acid, keeping its concentration low and minimizing decomposition.[4][7]
-
Optimize Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate for the productive coupling.[4]
-
Problem: Homocoupling of the Boronic Acid is a Major Byproduct
-
Potential Causes:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[1]
-
High Catalyst Loading/Decomposition: In some cases, certain palladium species can catalyze homocoupling.
-
Slow Cross-Coupling: If the desired reaction is slow, the competitive homocoupling pathway can become more prominent.[2]
-
-
Recommended Solutions:
-
Rigorous Degassing: Ensure the reaction mixture and headspace are completely free of oxygen by performing several vacuum/inert gas backfill cycles.[1]
-
Slow Addition: Adding the boronic acid slowly via syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[2]
-
Change Ligand: Experiment with different ligands, as some may be more prone to promoting homocoupling than others.[2]
-
Problem: Difficulty in Product Purification
-
Potential Causes:
-
Residual Boronic Acid: The starting boronic acid and its dehydrated form (boroxine) can be polar and difficult to separate from the product.
-
Polarity of Product: The dimethylcarbamoyl group makes the final product relatively polar, which can lead to streaking on silica gel columns.
-
Baseline Impurities: A complex mixture of byproducts can complicate purification efforts.
-
-
Recommended Solutions:
-
Aqueous Base Wash: During the workup, wash the organic layer with a mild aqueous base (e.g., 1M NaHCO₃ or dilute NaOH) to extract the acidic boronic acid into the aqueous phase.[9]
-
Acid/Base Extraction: If your product is neutral, an acid/base workup can remove many impurities.
-
Alternative Chromatography: If normal-phase silica gel chromatography is problematic, consider using reversed-phase chromatography or treating the silica gel with a small amount of triethylamine to neutralize its acidity.[9]
-
Recrystallization: If the product is crystalline, recrystallization is an excellent method for obtaining high purity material.
-
Section 3: Data & Optimized Protocols
Data Summary Tables
Table 1: Recommended Catalyst & Ligand Systems for Hindered Couplings
| Catalyst Precursor | Ligand | Typical Loading (mol%) | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | XPhos | 1-3% Pd, 2-6% Ligand | Excellent for sterically hindered biaryls.[1][2] |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos | 1-3% Pd, 2-6% Ligand | Highly active, good for many hindered substrates.[1][2] |
| Pd₂(dba)₃ or Pd(OAc)₂ | RuPhos | 1-3% Pd, 2-6% Ligand | Effective for both electron-rich and -poor partners.[2] |
| XPhos Pd G3/G4 | (Pre-formed) | 1-3% | Air-stable, highly active and reliable precatalyst.[1] |
| Pd(dppf)Cl₂ | (Pre-formed) | 2-5% | A robust, general catalyst, often better than Pd(PPh₃)₄.[8] |
Table 2: Guide to Base and Solvent Selection
| Base | Strength | Common Solvent System(s) | Primary Use Case |
| K₃PO₄ | Strong | Dioxane/H₂O, 2-MeTHF/H₂O | General purpose, good starting point for difficult couplings.[1] |
| Cs₂CO₃ | Strong | Dioxane/H₂O, Toluene/H₂O | Highly effective, sometimes superior to K₃PO₄.[6] |
| K₂CO₃ | Medium | Dioxane/H₂O, Toluene/EtOH/H₂O | Good alternative when protodeboronation is an issue.[1][8] |
| KF | Weak | Anhydrous Dioxane or Toluene | Used under anhydrous conditions to minimize protodeboronation.[1][10] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol uses a robust Buchwald-type precatalyst, which is often effective for challenging substrates.[1]
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum cap and purge with argon or nitrogen for 5-10 minutes. This is best done by alternating between vacuum and backfilling with the inert gas (3 cycles).
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/H₂O 5:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction: Place the vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed (typically 4-24 hours).
-
Workup:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash with water, followed by a wash with 1M NaHCO₃ (to remove excess boronic acid), and finally with brine.[9]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.[4]
The Suzuki-Miyaura Catalytic Cycle and Key Challenges
The diagram below illustrates the catalytic cycle and highlights the steps most affected by the substrate's steric and electronic properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-catalyzed cross-coupling of sterically demanding boronic acids with α-bromocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability and Degradation of Alkylboronic Acids
From the Desk of the Senior Application Scientist
Welcome to the technical support center for alkylboronic acids and their derivatives. As crucial intermediates in modern synthetic chemistry, particularly in C(sp³)-C(sp²) cross-coupling reactions, the stability of alkylboronic acids is paramount to achieving reproducible and high-yielding results. However, their inherent sensitivity to various reaction and storage conditions presents unique challenges.
This guide is structured to provide direct, actionable answers to the common issues encountered by researchers. We will move from foundational concepts of stability to practical troubleshooting in synthesis and purification, explaining the chemical principles behind each recommendation.
Section 1: Frequently Asked Questions on Stability & Storage
This section addresses the most common queries regarding the intrinsic stability and proper handling of alkylboronic acids and their common derivatives.
Question: My alkylboronic acid seems to degrade upon storage. What is happening and how can I prevent it?
Answer: Alkylboronic acids are susceptible to several degradation pathways, even in the solid state, if not stored correctly. The two primary concerns are oxidation and protodeboronation.
-
Oxidation: The carbon-boron bond is sensitive to oxidation, especially in the presence of air (oxygen).[1][2] This process can convert the alkyl group into an alcohol, diminishing the active reagent.[3]
-
Protodeboronation: This is a reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the reagent.[4] While often considered a problem in solution during a reaction, it can occur slowly in the solid state if the material is exposed to atmospheric moisture.
Core Recommendation: For maximum shelf-life, store alkylboronic acids under an inert atmosphere (nitrogen or argon), in a cool, dark place. A laboratory freezer (-20°C) is ideal. Always use tightly sealed containers to minimize exposure to air and moisture.[5][6]
Question: What are the main chemical pathways that cause degradation in solution?
Answer: In solution, the degradation landscape is more complex and highly dependent on the reaction conditions, especially pH and the presence of water.
-
Protodeboronation (Protodeborylation): This is the most common undesired side reaction in solution.[4] It involves the protonolysis of the C-B bond. The reaction can be catalyzed by both acids and bases. For many simple alkyl and aryl boronic acids, the rate of protodeboronation is minimized at neutral pH.[4]
-
Oxidative Deboronation: In addition to atmospheric oxygen, certain reaction conditions or impurities can lead to oxidation, converting the C-B bond to a C-OH bond.[7][8]
-
Boroxine Formation: In non-aqueous environments or upon heating, three molecules of a boronic acid can dehydrate to form a stable, six-membered cyclic anhydride called a boroxine.[9] While this is often reversible upon addition of water, it removes the active monomeric boronic acid from the reaction equilibrium.
Below is a diagram illustrating these primary degradation pathways.
Caption: Primary degradation pathways for alkylboronic acids.
Question: Are boronic esters (like Bpin) or trifluoroborates more stable than the corresponding acids?
Answer: Yes, significantly. This is the primary reason for their widespread use. Converting a boronic acid to an ester or a trifluoroborate salt masks the reactive B(OH)₂ group, enhancing stability against the degradation pathways mentioned above.
| Derivative Type | Structure | Key Stability Characteristics |
| Alkylboronic Acid | R-B(OH)₂ | Susceptible to oxidation, protodeboronation, and boroxine formation.[1][4][9] Generally the least stable. |
| Pinacol Ester (Bpin) | R-B(O₂C₂Me₄) | More stable than acids, but can be prone to hydrolysis back to the acid, especially on silica gel or in aqueous media.[10][11][12] |
| MIDA Boronate | R-B(MIDA) | Exceptionally stable, often crystalline, air-stable solids that can be stored long-term.[13][14] Designed for "slow release" of the boronic acid under specific basic conditions.[4][13] |
| Potassium Trifluoroborate | [R-BF₃]⁻ K⁺ | Highly stable, crystalline solids. Less prone to protodeboronation.[5][15] Requires hydrolysis in situ to generate the active boronic acid species for coupling.[16] |
Section 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a primary application for alkylboronic acids, but it is sensitive to their stability.
Problem: My Suzuki coupling has failed or given a very low yield. What should I check first?
Answer: A failed Suzuki coupling can have multiple root causes. Follow this diagnostic workflow:
Caption: Troubleshooting workflow for a failed Suzuki-Miyaura coupling.
Causality Explained:
-
Reagent Quality: Alkylboronic acids are often less stable than their aryl counterparts.[5] An old bottle stored improperly may have already degraded. The Palladium catalyst must be in the active Pd(0) state; oxygen can deactivate it.[17]
-
Protodeboronation: This is the most common failure mode for the boronic acid partner.[4][17] It is driven by a proton source (often water) and accelerated by strong bases.[17] By switching to milder bases (like K₂CO₃ or KF) or running the reaction under anhydrous conditions, you starve the side reaction of its key components.[17]
-
Homocoupling: The formation of R-R from the boronic acid is typically a sign of oxygen in the reaction, which can interfere with the catalytic cycle.[17] Rigorous degassing of solvents is critical.
Problem: I am struggling with the purification of my alkylboronic ester. It streaks on my silica gel column and seems to decompose.
Answer: This is a very common and frustrating issue. Boronic acids and their esters (especially pinacol esters) are Lewis acidic and can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to streaking and on-column hydrolysis or decomposition.[18][19]
Troubleshooting Purification:
-
Use Deactivated Silica/Alumina: Try using silica gel that has been treated with a base (e.g., triethylamine) or use neutral alumina for chromatography.[20]
-
Avoid Protic Solvents: Using alcohol-based eluents (like methanol) can promote transesterification or hydrolysis on the column. If possible, use solvent systems like Hexanes/Ether, Hexanes/EtOAc, or Toluene.
-
Chemical Derivatization (The "Protect-Purify-Release" Strategy): This is often the most robust solution. Convert the crude, unstable boronic acid/ester into a highly stable and crystalline derivative, which can be easily purified by crystallization or simple filtration. The pure derivative is then used directly or the protecting group is cleaved to release the pure boronic acid. The diethanolamine (DEA) adduct is perfect for this.[21][22][23]
Section 3: Key Experimental Protocols
Protocol 1: Purification of a Crude Alkylboronic Acid via Diethanolamine (DEA) Adduct Formation
This protocol converts a crude alkylboronic acid or ester into a stable, crystalline solid that can be easily isolated and purified.[17][22]
Methodology:
-
Dissolution: Dissolve the crude alkylboronic acid or pinacol ester in a minimal amount of a non-polar solvent like diethyl ether or hexanes at room temperature.
-
Adduct Formation: Add diethanolamine (1.0-1.1 equivalents) dropwise to the stirred solution.
-
Precipitation & Isolation: A white precipitate of the alkyl-B(DEA) adduct will typically form immediately or within minutes. Continue stirring for 15-30 minutes to ensure complete precipitation.
-
Filtration: Isolate the white solid by vacuum filtration.
-
Washing: Wash the solid with a small amount of cold solvent (the same one used for the reaction) to remove soluble impurities.
-
Drying: Dry the purified adduct under vacuum. This stable solid can now be stored or used directly in certain coupling reactions.
-
(Optional) Release of Boronic Acid: To regenerate the free boronic acid, the DEA adduct can be treated with an acid (e.g., 1M HCl) in a biphasic system (e.g., water/hexanes) and the boronic acid extracted into the organic layer.[22]
Protocol 2: Rapid Quality Control Check of an Alkylboronic Acid by ¹H NMR
This allows you to quickly assess the integrity of your starting material.
Methodology:
-
Sample Preparation: Dissolve a small sample (5-10 mg) of the alkylboronic acid in a dry, aprotic deuterated solvent like CDCl₃ or Acetone-d₆. Avoid DMSO-d₆ if possible, as residual water can lead to signal broadening or exchange of the B-OH protons.
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Check for Purity: Look for sharp, well-defined peaks corresponding to your alkyl structure. The presence of multiple sets of peaks or broad, undefined signals may indicate impurities or degradation.
-
Identify Protodeboronation: Look for the signal corresponding to the alkane (R-H) that would result from protodeboronation. Integrating this signal against a known proton on your desired compound can quantify the level of this key impurity.
-
Identify Boroxine: The formation of a boroxine can sometimes lead to slight shifts in the signals of the protons alpha to the boron atom. Comparing the spectrum to a known pure standard is the best way to identify this.
-
Note on Analytical Methods: For more rigorous analysis, HPLC and UPLC-MS are powerful tools. However, care must be taken to avoid on-column degradation by using aprotic sample diluents, fast analysis times, and appropriate mobile phase conditions.[12][24][25] ¹¹B NMR is also highly informative for directly observing the boron center.[24]
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. youtube.com [youtube.com]
- 3. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. laballey.com [laballey.com]
- 7. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. researchgate.net [researchgate.net]
- 12. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
- 21. m.youtube.com [m.youtube.com]
- 22. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 23. reddit.com [reddit.com]
- 24. benchchem.com [benchchem.com]
- 25. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Protodeboronation in Suzuki-Miyaura Reactions
Welcome to the technical support center for the Suzuki-Miyaura reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with protodeboronation, a common and often frustrating side reaction. Here, we will move beyond simple procedural lists to explore the underlying mechanisms of this undesired pathway and provide scientifically grounded, actionable solutions to mitigate its impact on your cross-coupling reactions.
Part 1: Troubleshooting Guide - A Symptom-Based Approach
This section is structured to help you diagnose and address protodeboronation based on the specific issues observed in your experiment.
Issue 1: High Levels of Protodeboronated Byproduct Detected
You've run your Suzuki-Miyaura coupling and upon analysis (LC-MS, GC-MS, or NMR), you observe a significant amount of the arene or heteroarene that corresponds to your boronic acid starting material, but without the boronic acid group (Ar-H instead of Ar-B(OH)₂). This directly indicates that protodeboronation is a major competing reaction pathway.[1]
Root Cause Analysis & Immediate Actions
Protodeboronation is the cleavage of the C–B bond, which is then replaced by a C–H bond.[1][2][3] This reaction is highly dependent on the substrate, reaction conditions, and the specific catalytic system employed. The primary goal is to accelerate the desired Suzuki coupling to outpace the protodeboronation.[2]
Troubleshooting Workflow for High Protodeboronation
Caption: A decision tree for troubleshooting protodeboronation.
Actionable Steps:
-
Re-evaluate the Base : Strong bases can accelerate protodeboronation, particularly with sensitive substrates.[1][4] The base plays a crucial role in activating the boronic acid for transmetalation.[5] However, an excessively high concentration of hydroxide can have a negative impact.[4]
-
Recommendation : Switch to a weaker base. If you are using strong bases like NaOH or KOH, consider milder alternatives such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[6] For systems sensitive to hydroxide, fluoride-based bases like CsF can be effective.
-
Protocol : Screen a panel of bases (e.g., K₃PO₄, K₂CO₃, CsF, KOAc) while keeping other reaction parameters constant. Analyze the product-to-byproduct ratio for each.
-
-
Modify the Solvent System : The presence of water is often necessary for the hydrolysis of boronic esters and the formation of the active boronate species.[7] However, water is also the proton source for protodeboronation.[3]
-
Recommendation : For particularly sensitive substrates, consider moving to anhydrous conditions.[8][9][10] This can attenuate protodeboronation by minimizing the availability of protons.[8] The use of potassium trimethylsilanolate (TMSOK) as a soluble, organic-phase base can facilitate homogeneous, anhydrous Suzuki-Miyaura couplings.[8][9]
-
Protocol for Anhydrous Conditions :
-
Preparation : Dry all glassware thoroughly. Use anhydrous solvents (e.g., dioxane, toluene, or 2-MeTHF) from a solvent purification system or freshly distilled. Handle all reagents under an inert atmosphere (Argon or Nitrogen).
-
Reagents : Use a stable boronic ester (e.g., pinacol or neopentyl) and an anhydrous base like TMSOK.[8][11]
-
Execution : Set up the reaction under an inert atmosphere. Monitor the reaction progress closely.
-
-
-
Optimize Temperature and Reaction Time : Higher temperatures and prolonged reaction times can increase the extent of protodeboronation.[1]
-
Recommendation : Attempt the reaction at a lower temperature. If the reaction is sluggish, a more active catalyst system may be required to achieve reasonable reaction times at lower temperatures.[6]
-
Protocol : Run a temperature screen (e.g., 60°C, 80°C, 100°C) and monitor the reaction kinetics. The optimal temperature will provide a good rate of product formation while minimizing byproduct formation.
-
Issue 2: Using a Heteroaryl Boronic Acid and Observing Low Yield
Heteroaromatic boronic acids, especially those containing nitrogen like 2-pyridylboronic acid, are notoriously prone to protodeboronation.[2][12] This is often due to the intrinsic instability of these compounds.[12]
Root Cause Analysis & Immediate Actions
The mechanism of protodeboronation for some basic heteroaromatic boronic acids can be different from simple arylboronic acids. For instance, 2-pyridylboronic acid can form a highly reactive zwitterionic intermediate at neutral pH, which rapidly decomposes.[2][3] Both acidic and basic conditions can actually slow this specific decomposition pathway by shifting the equilibrium away from the zwitterion.[2][3]
Competing Pathways in Suzuki-Miyaura Reactions
Caption: Suzuki cycle vs. protodeboronation side reaction.
Actionable Steps:
-
Switch to a More Stable Boron Reagent : This is the most effective strategy for combating protodeboronation of sensitive substrates.[3][7]
-
Recommendation : Instead of the boronic acid, use a corresponding boronic ester (e.g., pinacol, neopentyl) or a potassium organotrifluoroborate salt.[11][13][14] These derivatives are generally more stable and less prone to premature decomposition.[13][14] MIDA (N-methyliminodiacetic acid) boronates are also excellent for a "slow-release" strategy, where the active boronic acid is generated in situ at a low concentration, minimizing its decomposition.[3][15][16]
-
Comparative Stability of Boron Reagents :
-
| Boron Reagent | Structure | Stability towards Protodeboronation | Key Advantages |
| Boronic Acid | Ar-B(OH)₂ | Variable, often low | Commercially available |
| Pinacol Boronate | Ar-B(pin) | Moderate to Good | Good stability, easy to handle |
| MIDA Boronate | Ar-B(MIDA) | Excellent | Ideal for slow-release strategies |
| Trifluoroborate Salt | [Ar-BF₃]⁻K⁺ | Excellent | Highly stable, crystalline solids[13][14] |
-
Optimize the Catalyst System : A highly active catalyst can promote the desired cross-coupling to occur much faster than the competing protodeboronation.[6]
-
Recommendation : Employ modern, highly active palladium catalysts and ligands. Buchwald and Fu have developed a range of electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) that are excellent for challenging couplings. However, be aware that some bulky phosphine ligands have been shown to promote palladium-catalyzed protodeboronation.[17][18][19][20] Therefore, ligand screening is crucial.
-
Protocol : Screen a panel of ligands with your chosen palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃). Start with a Pd(0) source or ensure efficient reduction of a Pd(II) precatalyst.[18]
-
-
Implement a "Slow Addition" Protocol : If you must use a less stable boronic acid or ester, adding it slowly to the reaction mixture can keep its instantaneous concentration low, thereby favoring the productive coupling pathway.[21]
-
Recommendation : Prepare a solution of the boronic reagent in an anhydrous solvent and add it via syringe pump over several hours to the reaction mixture at the optimized temperature.[21]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What exactly is protodeboronation?
A1: Protodeboronation is a chemical reaction where the carbon-boron (C-B) bond in an organoboron compound, such as a boronic acid, is broken and replaced by a carbon-hydrogen (C-H) bond.[3] It is a significant undesired side reaction in Suzuki-Miyaura coupling because it consumes the organoboron reagent, leading to reduced yields and the formation of a byproduct that can complicate purification.[1][2]
Q2: My boronic acid has an electron-withdrawing group. Why am I seeing so much protodeboronation?
A2: Arylboronic acids with strong electron-withdrawing groups are particularly susceptible to protodeboronation.[7] For these substrates, a different mechanism can operate under basic conditions, involving the formation of a transient, unstable aryl anion.[3][22] This pathway is often accelerated at high pH. In such cases, using a weaker base, lower temperatures, and a more stable boronic ester derivative is highly recommended.
Q3: I am using a pinacol ester but still observe protodeboronation. What should I do?
A3: While pinacol esters are generally more stable than the corresponding boronic acids, they are not immune to protodeboronation, especially under harsh conditions or with very sensitive substrates.[11][23] It's important to recognize that esterification does not always guarantee greater stability.[24] If you are still observing significant protodeboronation, consider the following:
-
Switch to an even more stable derivative : MIDA boronates or trifluoroborate salts offer enhanced stability.[3][13]
-
Optimize conditions to favor kinetics : The goal is to make the Suzuki coupling much faster than the protodeboronation. Use a highly active catalyst system, optimize the temperature, and ensure anhydrous conditions if possible.[2][6]
Q4: Can the choice of phosphine ligand influence protodeboronation?
A4: Yes, significantly. Recent studies have shown that bulky phosphine ligands, while often used to promote difficult cross-couplings, can also accelerate a palladium-catalyzed protodeboronation pathway.[17][18][19][20] The ligand can favor the formation of a reactive intermediate that readily undergoes protonolysis from water.[17][19] Therefore, if you suspect the ligand is contributing to the issue, it is essential to screen a range of ligands with varying steric and electronic properties.
Q5: Are there any general "best practices" to minimize protodeboronation from the start?
A5: Absolutely. For any Suzuki-Miyaura reaction, especially with unfamiliar substrates, following these guidelines can help prevent issues:
-
Use a Stable Boron Reagent : Whenever possible, opt for a boronic ester (pinacol, neopentyl) or a trifluoroborate salt over a boronic acid.[7][13]
-
Careful Choice of Base : Start with a moderately weak base like K₃PO₄ or K₂CO₃.
-
Inert Atmosphere : Thoroughly degas your solvents and maintain an inert atmosphere (argon or nitrogen) to prevent oxidative side reactions, which can indirectly affect the overall reaction efficiency.[6][25]
-
Use a High-Activity Catalyst : Employ a modern, well-defined palladium precatalyst and ligand system known for high turnover rates.[6]
-
Monitor the Reaction : Keep a close eye on the reaction progress to avoid unnecessarily long reaction times at high temperatures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. research.ed.ac.uk [research.ed.ac.uk]
- 17. chemrxiv.org [chemrxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. reddit.com [reddit.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Technical Support Center: Catalyst Deactivation in Reactions with (2-(Dimethylcarbamoyl)phenyl)boronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice for palladium-catalyzed cross-coupling reactions, specifically focusing on challenges related to catalyst deactivation when using (2-(Dimethylcarbamoyl)phenyl)boronic acid. The unique ortho-directing group of this substrate presents both opportunities and challenges, which we will address in a practical, question-and-answer format.
Part 1: General Troubleshooting & Diagnosis of Catalyst Inactivity
This section addresses the most common initial observations when a reaction fails and provides a logical framework for diagnosis.
Q1: My Suzuki-Miyaura reaction with this compound has stalled or is giving very low yield. What are the primary factors to investigate?
When a Suzuki-Miyaura coupling reaction performs poorly, a systematic review of the reaction components and conditions is the most effective troubleshooting approach. Low yields typically originate from issues with catalyst activity, substrate stability, or suboptimal reaction conditions.[1]
Initial Diagnostic Checklist:
| Parameter | Potential Issue & Explanation | Recommended Action |
| Catalyst System | Inactive Catalyst: The active Pd(0) species is the engine of the catalytic cycle.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), it must be efficiently reduced in situ to Pd(0).[3] Failure to do so prevents the cycle from starting. Precatalysts can also degrade upon prolonged storage. | Use a fresh, high-quality precatalyst. Consider using a modern, air-stable Pd(II) precatalyst (e.g., a Buchwald G3 or G4 palladacycle) that is designed for rapid and clean generation of the active Pd(0) species. |
| Atmosphere | Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can oxidize it to an inactive Pd(II) state, leading to catalyst decomposition.[1][4] | Ensure all solvents are rigorously degassed (e.g., via sparging with argon or nitrogen, or freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the entire reaction setup and duration.[2] |
| Reagents & Solvents | Impurity Poisoning: Catalysts can be "poisoned" by impurities in reagents or solvents. Sulfur-containing compounds are notorious poisons for palladium.[4][5] Water content can also be critical; while some water is often beneficial, excess water can promote unwanted side reactions. | Use high-purity, anhydrous solvents and reagents. If using a heteroaryl coupling partner, be aware of potential sulfur or nitrogen-based impurities that can inhibit the catalyst.[1] |
| Base | Incorrect Base Choice/Strength: The base plays a crucial role in activating the boronic acid for transmetalation.[6] An inappropriate base (too weak, too strong, or poorly soluble) can halt the reaction. | Ensure the chosen base is appropriate for your specific substrate and solvent system. Common choices include K₂CO₃, Cs₂CO₃, or K₃PO₄. The base should be finely powdered and dried before use to ensure reactivity and consistency. |
Q2: I'm observing a black precipitate forming in my reaction flask. What is it, and how can I prevent it?
The formation of a black precipitate is a classic sign of catalyst deactivation. This substance is commonly referred to as "palladium black," which consists of agglomerated, bulk palladium metal.[7]
Causality and Prevention:
-
Mechanism of Formation: The active catalyst consists of monoligated, soluble Pd(0) complexes. If the ligands dissociate or the catalyst concentration becomes too high locally, these unstable Pd(0) species can aggregate and precipitate out of the solution as catalytically inactive palladium black.[4]
-
Why it's a Problem: Once formed, palladium black has very low surface area and is generally inactive for the cross-coupling cycle in solution. Its formation effectively removes the catalyst from the reaction, leading to stalling.
-
Preventative Measures:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos).[2] These ligands form stable complexes with Pd(0), preventing aggregation while promoting the desired catalytic steps.
-
Ligand-to-Palladium Ratio: Avoid using a large excess of ligand, as the optimal palladium-to-ligand ratio is often 1:1 or 1:2.[8] Excess ligand is not only wasteful but can sometimes inhibit the reaction.
-
Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. Run the reaction at the lowest temperature that provides a reasonable rate (typically 80–110 °C for Suzuki couplings).[2]
-
Below is a diagram illustrating the central catalytic cycle and the primary deactivation pathway leading to palladium black.
Caption: The Suzuki-Miyaura catalytic cycle and the competing catalyst aggregation pathway.
Part 2: Issues Specific to this compound
The ortho-dimethylcarbamoyl group is a powerful directing group, but its proximity to the reactive center can introduce unique challenges.
Q3: Can the ortho-dimethylcarbamoyl group directly cause catalyst deactivation?
Yes, while often beneficial, the directing group can also form an overly stable complex with the palladium center, effectively sequestering the catalyst and inhibiting turnover. This is a form of catalyst inhibition or deactivation.
-
Chelation Effect: The oxygen and nitrogen atoms of the carbamoyl group can act as Lewis bases, coordinating to the palladium center. This can form a stable five-membered palladacycle intermediate after oxidative addition. While this chelation can accelerate the initial oxidative addition step, it can also create a thermodynamic sink if the subsequent transmetalation or reductive elimination steps are slow.
-
Steric Hindrance: The (2-(Dimethylcarbamoyl)phenyl) moiety is sterically bulky. This steric pressure, especially when combined with a hindered coupling partner, can significantly slow down the key bond-forming reductive elimination step.[2] If reductive elimination is slow, the stabilized intermediate can accumulate, effectively lowering the concentration of active catalyst available to participate in the cycle.
Caption: Potential fate of the catalyst after oxidative addition with the directing group substrate.
Troubleshooting Strategy:
If you suspect inhibition by the directing group, consider the following:
-
Increase Temperature: Carefully increasing the reaction temperature may provide the necessary energy to overcome the activation barrier for reductive elimination.
-
Switch Ligands: Transition to even bulkier and more electron-rich ligands (e.g., GPhos, AdBrettPhos). These ligands are specifically designed to accelerate reductive elimination from sterically congested complexes.
Q4: My reaction is clean, but I'm getting significant amounts of protodeboronation. What causes this and how do I stop it?
Protodeboronation is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile. This is particularly problematic with electron-rich or sterically hindered boronic acids.
Causes and Solutions:
| Cause | Explanation | Solution |
| Excess Water & Base | The combination of base and water can lead to hydrolysis of the boronic acid, replacing the -B(OH)₂ group with a hydrogen atom. | Use anhydrous conditions if possible, or minimize the amount of water. Use a non-hydroxide base like K₃PO₄ or CsF. |
| High Temperature | Prolonged heating can accelerate the rate of protodeboronation relative to the desired cross-coupling. | Run the reaction at a lower temperature for a longer time. Monitor the reaction closely by LC-MS or GC-MS to find the optimal balance. |
| Boronic Acid Form | Free boronic acids are more susceptible to this side reaction. | Convert the boronic acid to a more robust boronate ester, such as a pinacol ester or an MIDA boronate ester. These are generally more stable under reaction conditions but are still sufficiently reactive for coupling. |
Experimental Protocol: Conversion to a Diethanolamine Adduct
To enhance stability, this compound can be converted to its diethanolamine adduct, which can be used directly in the coupling reaction.[2]
-
Dissolution: In a suitable flask, dissolve the boronic acid (1.0 equivalent) in a minimal amount of a solvent like dichloromethane or THF.
-
Addition: While stirring, add diethanolamine (1.0 equivalent) dropwise.
-
Precipitation: A white precipitate of the adduct should form. Continue stirring for 15-30 minutes.
-
Isolation: Isolate the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Usage: Use this stable adduct directly in your Suzuki-Miyaura reaction, typically with a protic solvent system.[2]
Part 3: Advanced Protocols and Best Practices
Q5: What is the best-practice setup for a challenging Suzuki-Miyaura coupling to minimize deactivation?
A robust experimental setup is your first line of defense against catalyst deactivation.
Step-by-Step Best Practice Protocol:
-
Vessel Preparation: Use an oven-dried or flame-dried reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar.
-
Reagent Addition (Solids): Add the aryl halide (1.0 equiv), this compound or its ester/adduct (1.2-1.5 equiv), and the base (2.0-3.0 equiv) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with dry argon or nitrogen for 5-10 minutes to remove all oxygen.[2]
-
Catalyst/Ligand Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[2]
-
Solvent Addition: Add the degassed solvent(s) via syringe. A common solvent system is a mixture like Dioxane/H₂O (10:1). The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Heating and Stirring: Place the sealed flask in a preheated oil bath or heating block and stir vigorously. Vigorous stirring is crucial to ensure good mixing, especially with heterogeneous bases.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.[2]
Caption: Recommended experimental workflow to minimize catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Boronic Acid Coupling Efficiency
A Senior Application Scientist's Guide to Base and Solvent Selection in Suzuki-Miyaura Cross-Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of base and solvent selection. Here, we move beyond simple protocols to explain the why behind experimental choices, helping you troubleshoot common issues and optimize your reaction outcomes.
Core Concepts: The Engine of the Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, forming a carbon-carbon bond between an organoboron species and an organic halide using a palladium catalyst.[1] The efficiency of this reaction is profoundly dependent on the interplay between the base and the solvent, which directly influence the key steps of the catalytic cycle.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3] The Pd(0) catalyst is regenerated at the end of the cycle, ready to participate in the next coupling event.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The Critical Role of the Base
The base is not merely an additive; it is an essential activator in the rate-determining transmetalation step.[4] For a long time, its exact role was debated, but it is now understood to function primarily through two competing pathways.[5][6]
-
The Boronate Pathway: The base activates the boronic acid, converting it into a more nucleophilic "ate" complex (boronate).[4][6] This negatively charged species more readily transfers its organic group to the palladium center.
-
The Oxo-Palladium Pathway: The base (often a hydroxide or alkoxide) first exchanges with the halide on the Pd(II) complex.[7] This palladium-hydroxide or -alkoxide species then reacts with the neutral boronic acid to facilitate transmetalation.[6]
Caption: The two primary pathways for the base in transmetalation.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during Suzuki-Miyaura coupling, providing explanations and actionable solutions.
Low or No Conversion
Q: My reaction failed or gave a very low yield. Should I blame the base?
A: Very likely. The choice of base is critical.[6] Consider these factors:
-
Basicity (pKa): The base must be strong enough to facilitate transmetalation but not so strong that it causes substrate degradation. Weaker bases like carbonates (K₂CO₃) and phosphates (K₃PO₄) are excellent starting points for many systems, especially those with sensitive functional groups.[2][6] Stronger bases like hydroxides (NaOH) or alkoxides (KOtBu) are often required for less reactive electrophiles like aryl chlorides but increase the risk of side reactions.[2][8]
-
Solubility: The base must have some solubility in the reaction medium to be effective. Inorganic bases are often insoluble in purely organic solvents, which is why aqueous or biphasic solvent systems are common.[1][9] Cs₂CO₃ is popular because it has better solubility in organic solvents like dioxane and THF compared to K₂CO₃.
-
The Cation Effect: The counter-ion of the base can influence the reaction. Cesium (Cs⁺) and potassium (K⁺) salts are generally effective. Thallium (Tl⁺) bases can promote reactions at lower temperatures but are highly toxic.[2]
Q: I've tried different bases, but my yield is still low. Could it be the solvent?
A: Absolutely. The solvent's role is multifaceted, influencing reagent solubility, catalyst stability, and even reaction selectivity.[10][11]
-
Solubility: All components—the organic halide, the boronic acid, the base, and the catalyst—must be at least partially soluble. Common choices include ethers (dioxane, THF), aromatic hydrocarbons (toluene), and polar aprotic solvents (DMF).[12]
-
Polarity and Type: The choice between polar and nonpolar, or protic and aprotic, solvents can be complex. While some studies suggest that the choice of solvent has a weak influence compared to other parameters, others show it can dramatically switch selectivity.[10][13] For instance, in couplings of chloroaryl triflates, nonpolar solvents like THF or toluene favor reaction at the C-Cl bond, while polar solvents like acetonitrile or DMF can favor reaction at the C-OTf bond.[10][11]
-
The Role of Water: A small amount of water is often beneficial, even in seemingly anhydrous reactions.[10][12] Water can help dissolve inorganic bases, facilitate the formation of the active boronate species, and prevent catalyst decomposition.[10][14] However, excessive water can promote unwanted side reactions.[9] For biphasic reactions run in neat water, the reaction often occurs in the organic layer, with the water phase acting as a reservoir for the base.[9][15]
Caption: A systematic workflow for troubleshooting low conversion.
Common Side Reactions
Q: My main byproduct is the arene from my boronic acid. What is causing this protodeboronation?
A: Protodeboronation is the cleavage of the C–B bond and its replacement with a C–H bond.[16] It is one of the most common failure modes and is highly dependent on the reaction conditions.
-
Mechanism: This side reaction is often base-catalyzed, where water or another proton source attacks the boronic acid.[7] It is particularly problematic for electron-rich or certain heteroaryl boronic acids (like 2-pyridylboronic acid), which are inherently unstable.[16][17]
-
Solutions:
-
Use a Milder Base: Switch from strong bases like NaOH or KOtBu to weaker ones like K₃PO₄ or K₂CO₃.
-
Use Boronate Esters: Convert the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester.[18][19] These esters are more resistant to protodeboronation and slowly release the active boronic acid under the reaction conditions, keeping its concentration low.[19]
-
Anhydrous Conditions: For particularly sensitive substrates, running the reaction under strictly anhydrous conditions can suppress this pathway, although this may require different bases and solvents.[20]
-
Q: I'm observing significant homocoupling of my aryl halide and/or boronic acid. How can I minimize this?
A: Homocoupling is often promoted by the presence of oxygen, which can interfere with the palladium catalyst. Rigorous degassing of the solvent and reaction mixture by sparging with an inert gas (like argon or nitrogen) is the most effective solution.[21]
Q: My starting aryl halide is being converted back to the simple arene. What is this dehalogenation reaction?
A: This side reaction occurs when the (Ar-Pd-X)L₂ complex, formed after oxidative addition, reacts with a hydride source in the mixture before it can undergo transmetalation.[12][21] Common hydride sources include amine bases or alcohol solvents. If you observe significant dehalogenation, consider switching to a non-amine base or an aprotic solvent.[12]
Data & Protocols for Success
Table 1: Common Bases for Suzuki-Miyaura Coupling
| Base | pKa (Conjugate Acid) | Common Solvents | Notes & Use Cases |
| K₃PO₄ | ~12.3 | Dioxane/H₂O, Toluene, DMF | A versatile, moderately strong base. Good for a wide range of substrates, including those with sensitive functional groups.[2] |
| K₂CO₃ | ~10.3 | Dioxane/H₂O, Toluene/H₂O, EtOH | A mild and inexpensive base. Excellent starting point for general screening. Often requires water for solubility.[1][6] |
| Cs₂CO₃ | ~10.3 | Dioxane, THF, Toluene | More soluble in organic solvents than K₂CO₃. Often gives higher yields for challenging couplings.[1] |
| NaOH / KOH | ~15.7 | THF/H₂O, Dioxane/H₂O | Strong bases. Effective for unreactive aryl chlorides but can promote side reactions and substrate degradation.[2] |
| KOtBu | ~19 | THF, Dioxane | A very strong, non-nucleophilic base. Useful for difficult couplings but incompatible with many functional groups.[1][8] |
| KF / CsF | ~3.2 / ~0.8 | Toluene, THF | Fluoride ions can activate boronic acids without being strongly basic, useful for base-sensitive substrates.[22] |
Table 2: Common Solvents for Suzuki-Miyaura Coupling
| Solvent | Dielectric Constant (ε) | Type | Notes & Applications |
| Toluene | 2.4 | Aromatic, Nonpolar | Excellent for many couplings. Often used with aqueous base in a biphasic system.[1][12] |
| 1,4-Dioxane | 2.2 | Ether, Nonpolar | Very common. Miscible with water, allowing for homogeneous reactions with aqueous bases.[12] |
| Tetrahydrofuran (THF) | 7.6 | Ether, Polar Aprotic | Another common choice. Lower boiling point than dioxane. Often used with water.[2][12] |
| Ethanol (EtOH) | 24.6 | Protic | A greener solvent option. Can act as a hydride source, potentially leading to dehalogenation. |
| N,N-Dimethylformamide (DMF) | 36.7 | Amide, Polar Aprotic | Highly polar, good solvating power. Can influence selectivity and is useful for difficult substrates.[2][10] |
| Water | 80.1 | Protic | An environmentally benign solvent. Used in biphasic systems or as the sole solvent for water-soluble substrates.[15][23] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling an aryl bromide with a phenylboronic acid.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), the boronic acid (1.2 mmol, 1.2 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent and Base Addition: Via syringe, add the degassed solvent (e.g., 5 mL of Toluene). Then, add the degassed aqueous base solution (e.g., 2 mL of 2M K₂CO₃).
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: High-Throughput Screening of Base and Solvent
For challenging substrates, a parallel screen is the most efficient way to identify optimal conditions.
-
Array Preparation: In a 24-well plate, dispense the palladium catalyst and ligand combination into each well.
-
Stock Solutions: Prepare a stock solution of your aryl halide (1.0 equiv) and boronic acid/ester (1.2 equiv) in a suitable solvent (e.g., Dioxane). Prepare separate stock solutions or slurries of the bases to be screened (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃).
-
Reaction Setup: Dispense the substrate stock solution into each well. Then, add the different base solutions and co-solvents (e.g., water, or different organic solvents) to designated wells.
-
Execution: Seal the plate and place it on a shaker/heater block at the desired temperature for a set time (e.g., 12-24 hours).
-
Analysis: After cooling, quench the reactions and analyze the conversion and yield in each well using LC-MS or GC-MS. This will quickly identify the most promising base/solvent combination for scale-up.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. byjus.com [byjus.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 15. researchgate.net [researchgate.net]
- 16. Protodeboronation - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 21. benchchem.com [benchchem.com]
- 22. Suzuki Coupling [organic-chemistry.org]
- 23. Fast, easy, clean chemistry by using water as a solvent and microwave heating: the Suzuki coupling as an illustration - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Best Practices for Boronic Acid Storage and Handling to Prevent Degradation
Welcome to the Technical Support Center for boronic acid stability. This guide is designed for researchers, scientists, and drug development professionals who utilize boronic acids and their derivatives in their work. Boronic acids are indispensable reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] However, their efficacy is highly dependent on their purity and stability. Improper storage and handling can lead to degradation, resulting in diminished reaction yields, formation of impurities, and lack of reproducibility.
This guide provides in-depth, field-proven insights into the common degradation pathways of boronic acids and offers practical, evidence-based solutions to mitigate these issues.
Core Concepts: Understanding Boronic Acid Instability
Boronic acids, characterized by the R-B(OH)₂ functional group, are susceptible to several degradation pathways. The primary routes of decomposition are:
-
Protodeboronation: The cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[4][5] This process is often catalyzed by acidic or basic conditions and elevated temperatures.[4][6]
-
Oxidation: The boron center is prone to oxidation, which can lead to the formation of boric acid and other byproducts.[4][7] This is often mediated by atmospheric oxygen or other oxidizing agents present in the reaction mixture.
-
Trimerization (Boroxine Formation): Boronic acids can undergo dehydration to form cyclic trimers known as boroxines.[8][9][10] This is a reversible equilibrium that can be influenced by the presence of water and solvent polarity.[9] While boroxines can be reactive in some coupling reactions, their formation complicates stoichiometry and can lead to inconsistent results.[8][11]
The propensity for a specific boronic acid to degrade is highly dependent on its structure. For instance, electron-deficient heteroaromatic boronic acids, such as 2-pyridine boronic acid, are notoriously unstable and prone to protodeboronation.[6][12][13] Vinyl and cyclopropyl boronic acids also exhibit inherent instability.[12]
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the storage and use of boronic acids in a question-and-answer format.
Storage and Handling
Q1: What are the ideal storage conditions for solid boronic acids?
A1: To ensure long-term stability, solid boronic acids should be stored under the following conditions:
-
Temperature: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, a freezer at -20°C or below is ideal.[8]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4]
-
Moisture: Boronic acids can be hygroscopic.[8] Use tightly sealed containers and store in a dry environment, such as a desiccator, to minimize moisture absorption, which can lead to hydrolysis and boroxine formation.[4][8][14]
-
Light: Protect from light by using amber vials or storing in the dark, as some organic compounds are light-sensitive.[8][15]
Q2: My boronic acid has been stored at room temperature on the benchtop for an extended period. Is it still usable?
A2: It is highly likely that the quality of the boronic acid has been compromised. Benchtop storage exposes the compound to air, moisture, and fluctuating temperatures, which can accelerate all major degradation pathways.[12][16] Before use, it is crucial to assess the purity of the material. Techniques such as ¹H NMR can help determine the extent of degradation by identifying signals corresponding to the desired boronic acid, its boroxine, and any protodeboronated byproducts. If significant degradation is observed, purification or acquisition of a fresh batch is recommended.
Q3: I have a solution of a boronic acid in a protic solvent. How should I store it?
A3: Storing boronic acids in protic solvents (e.g., methanol, water) is generally not recommended for extended periods due to the risk of protodeboronation and esterification. If short-term storage is necessary, keep the solution refrigerated (2-8°C) or frozen (-20°C or below) under an inert atmosphere.[8] For longer-term storage, consider preparing the solution in a dry, aprotic solvent. Whenever possible, prepare solutions fresh before use.
In-Reaction Troubleshooting
Q4: My Suzuki-Miyaura reaction is giving low yields, and I suspect my boronic acid is degrading under the reaction conditions. What can I do?
A4: This is a common issue, particularly with sensitive boronic acids.[8] The basic and often heated conditions of the Suzuki-Miyaura coupling can promote protodeboronation.[6] Here are several strategies to mitigate this:
-
Lower the Temperature: Higher temperatures accelerate protodeboronation.[6] If your catalyst is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80°C).
-
Use a Milder Base: Strong bases can promote protodeboronation.[6] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as K₃PO₄ or Cs₂CO₃.[6]
-
Use a More Stable Boronic Acid Derivative: This is a highly effective strategy.[6] Consider using a pinacol ester, a potassium trifluoroborate salt, or an N-methyliminodiacetic acid (MIDA) boronate.[6][8] These derivatives are generally more stable and can act as "slow-release" sources of the active boronic acid under reaction conditions, keeping the concentration of the unstable free boronic acid low.[5][6][12][17]
Q5: I am using a heteroaromatic boronic acid and observing significant protodeboronation. Are there specific strategies for these substrates?
A5: Yes, heteroaromatic boronic acids, especially those containing nitrogen, are particularly susceptible to protodeboronation.[6][12] In addition to the general strategies mentioned above, consider the following:
-
Catalyst Choice: Employing a highly active catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[6]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and have proven to be a general solution for the use of unstable boronic acids, including 2-heterocyclic derivatives.[12][16] They offer excellent benchtop stability and undergo slow release of the boronic acid in situ.[12][16]
Purification and Analysis
Q6: My boronic acid appears to be a mixture of the acid and its boroxine. How can I purify it?
A6: The equilibrium between a boronic acid and its boroxine can often be shifted back towards the monomeric acid. A common laboratory procedure is to dissolve the mixture in a suitable solvent (e.g., diethyl ether) and wash with a small amount of aqueous acid or base, followed by drying and removal of the solvent. Recrystallization from a suitable solvent system can also be effective. For example, recrystallizing from hot water is a common method for some aryl boronic acids.
Q7: What are the best analytical techniques to assess the purity and degradation of my boronic acid?
A7: A combination of techniques is often ideal:
-
High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is crucial for separating the parent boronic acid from its degradation products.[18] However, care must be taken as on-column degradation can occur.[18] Using a column with low silanol activity and a mobile phase without a pH modifier can help minimize this issue.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for qualitatively and semi-quantitatively observing the disappearance of the boronic acid signals and the appearance of signals from degradation products.[4] ¹¹B NMR is particularly useful for observing changes in the boron's chemical environment, which can indicate degradation or complex formation.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): UPLC-MS provides high resolution and sensitivity, making it invaluable for the identification and structural elucidation of degradation products.[18]
Data Summary
| Parameter | Condition | Recommendation/Observation |
| Storage Temperature | Short-term | Refrigerate at 2-8°C.[8] |
| Long-term | Freeze at -20°C or below.[8] | |
| Atmosphere | Solid & Solution | Store under an inert gas (Nitrogen or Argon).[4] |
| Moisture | Solid | Store in a tightly sealed container in a dry environment.[4][8] |
| pH | General | Boronic acids are generally most stable at neutral pH.[4] |
| Reaction Conditions | Acidic or basic conditions can catalyze protodeboronation.[4] | |
| Solvent (in solution) | General Guideline | -80°C for up to 6 months; -20°C for up to 1 month (under nitrogen).[4] |
Experimental Protocols
Protocol 1: ¹H NMR Assay for Assessing Boronic Acid Stability
Objective: To qualitatively assess the stability of a boronic acid sample over time under specific storage conditions.
Materials:
-
Boronic acid sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
At Time 0, dissolve a small, known amount of the boronic acid in the chosen deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum. Identify the characteristic peaks of the boronic acid.
-
Store the NMR tube under the desired test conditions (e.g., on the benchtop, in a refrigerator).
-
At specified time intervals (e.g., 24h, 48h, 1 week), acquire a new ¹H NMR spectrum.
-
Compare the spectra over time. Look for a decrease in the integration of the boronic acid peaks and the appearance of new peaks corresponding to degradation products (e.g., protodeboronated arene, boroxine).
Protocol 2: General Procedure for Suzuki-Miyaura Coupling Using a Milder Base to Minimize Protodeboronation
Objective: To perform a Suzuki-Miyaura cross-coupling reaction under conditions that minimize the degradation of a sensitive boronic acid.
Materials:
-
Aryl halide (1.0 equiv.)
-
Boronic acid or stable derivative (1.2-1.5 equiv.)
-
Mild base (e.g., K₃PO₄, 2.0-3.0 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Degassed solvent (e.g., dioxane, THF, toluene)
-
Oven-dried reaction vessel
Procedure:
-
To the oven-dried reaction vessel, add the aryl halide, boronic acid, and the mild base.
-
Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.[6]
-
Under a positive flow of inert gas, add the palladium catalyst.[6]
-
Add the degassed solvent via syringe.[6]
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and wash with water or brine.[6]
-
Dry the organic layer, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[6]
Visualizations
Key Degradation Pathways of Boronic Acids
Caption: A diagram illustrating the three primary degradation pathways for boronic acids.
Decision Workflow for Handling Boronic Acids
Caption: A decision-making workflow for the proper handling and use of boronic acids.
References
- 1. nbinno.com [nbinno.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. laballey.com [laballey.com]
- 15. csuohio.edu [csuohio.edu]
- 16. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
The Duality of Boron: A Comparative Guide to the Reactivity of Boronic Acids Versus Boronic Esters
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For researchers, synthetic chemists, and professionals in drug development, the choice between a boronic acid and a boronate ester in cross-coupling reactions is a pivotal decision that dictates the efficiency, yield, and practicality of a synthetic route.[1][2] This guide provides an in-depth, objective comparison of these two critical classes of organoboron compounds, with a focus on their application in the workhorse of carbon-carbon bond formation: the Suzuki-Miyaura coupling reaction.
At the heart of this decision lies a fundamental trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, often leading to faster reaction times.[1][2][3] This heightened reactivity stems from the Lewis acidity of the boronic acid, which plays a key role in the crucial transmetalation step of the catalytic cycle.[1][2] However, this comes at the cost of diminished stability. Boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation, particularly under the aqueous basic conditions often employed in these reactions.[1][4] This instability can negatively impact their shelf-life and ultimately lower reaction yields.[1][2]
Conversely, boronate esters, such as the widely used pinacol esters, offer substantially greater stability.[1][2][5] They are frequently crystalline solids that are easier to handle, purify by chromatography, and store for extended periods.[1][2] This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications.[1] The compromise for this enhanced stability is typically a slower reaction rate compared to the parent boronic acid.[1]
Mechanistic Considerations: The Transmetalation Step
The Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium catalyst.[6][7] The key step where the boron-containing fragment is transferred to the palladium center is called transmetalation.[8][9] The nature of the boron species—acid or ester—profoundly influences this step.
Boronic acids must be activated by a base to form a more nucleophilic "ate" complex, which then facilitates the transfer of the organic group to the palladium(II) center.[8][10]
It is a widely held belief that many boronate esters first hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of the reaction.[1][4] However, recent structural, kinetic, and computational investigations have revealed that boronic esters can also transmetalate directly without prior hydrolysis.[4][11] In fact, depending on the specific ester, significant rate enhancements in the transmetalation step have been observed compared to the corresponding boronic acid.[4] Two critical factors governing this direct transmetalation are the ability to generate an empty coordination site on the palladium atom and the nucleophilicity of the ipso-carbon attached to the boron.[4]
At-a-Glance: Boronic Acids vs. Boronic Esters (Pinacol)
| Feature | Boronic Acids | Boronic Esters (Pinacol) | Causality & Field Insights |
| Reactivity | Generally Higher / Faster Reaction Times[1][2][3] | Generally Lower / Slower Reaction Times[1] | The Lewis acidic nature of boronic acids facilitates the formation of the boronate "ate" complex required for transmetalation.[1][12] Esters are less Lewis acidic due to electron donation from the oxygen lone pairs into the empty boron p-orbital.[12] |
| Stability & Handling | Lower; susceptible to oxidation, protodeboronation, and trimerization to boroxines.[1][13][14][15] | Higher; often stable to air, moisture, and chromatography.[1][2][5] | The cyclic structure of pinacol esters protects the boron center from degradation pathways.[5] This makes them easier to handle, purify, and store long-term.[1][2] |
| Purification | Can be challenging due to decomposition and the formation of boroxine anhydrides.[14] | Generally straightforward via standard techniques like column chromatography.[1][2] | The stability of boronate esters allows for the use of silica gel chromatography for purification, which is often problematic for boronic acids.[12] |
| Substrate Scope | Broad, but can be limited by the instability of certain derivatives (e.g., some heteroaryl boronic acids).[4] | Very broad; the stability of the ester allows for the use of sensitive functional groups that might not be compatible with the parent boronic acid. | The use of stable boronate esters, like MIDA boronates, enables iterative cross-coupling strategies for the synthesis of complex molecules.[16][17] |
| Reaction Conditions | Often requires carefully controlled aqueous basic conditions. | Can be more flexible; some modern protocols even allow for anhydrous conditions.[16] | The need for hydrolysis to the boronic acid can be bypassed in some cases, allowing for a wider range of compatible solvents and bases.[4] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagrams illustrate the generally accepted catalytic cycle for the Suzuki-Miyaura reaction, highlighting the entry points for both boronic acids and boronic esters.
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Experimental Protocol: A Comparative Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of an aryl bromide with either an arylboronic acid or its corresponding pinacol ester, allowing for a direct comparison of their reactivity.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv) OR Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox), stirring and heating equipment.
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve Pd(OAc)₂ and PPh₃ in 2 mL of dioxane. Stir the mixture at room temperature for 15-20 minutes. This step allows for the in-situ formation of the active Pd(0) catalyst.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add the aryl bromide, the boron reagent (either the boronic acid or the pinacol ester), and potassium carbonate.
-
Solvent Addition: Add the remaining 3 mL of dioxane and 1 mL of water to the reaction mixture.
-
Reaction Execution: Equip the flask with a reflux condenser. Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour). A key point of comparison will be the time required to consume the starting aryl bromide. It is anticipated that the reaction with the boronic acid will proceed to completion more rapidly than the reaction with the boronate ester.
-
Workup: After the reaction is complete (as determined by the monitoring method), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Expected Observations and Causality:
-
Reaction Time: The reaction utilizing the arylboronic acid is expected to reach completion in a shorter timeframe. This is a direct consequence of its higher intrinsic reactivity and the ease of forming the transmetalating boronate species.[1][2]
-
Yield: While the boronic acid reaction is faster, the final isolated yield may be comparable or even slightly lower than the boronate ester reaction, especially if the boronic acid is prone to decomposition under the reaction conditions. The higher stability of the boronate ester often leads to cleaner reactions and potentially higher isolated yields, particularly in complex syntheses where starting material purity is paramount.[2]
Advanced Boronate Esters: Expanding the Toolbox
Beyond pinacol esters, a variety of other boronate esters have been developed to further modulate stability and reactivity.
-
MIDA Boronates (N-methyliminodiacetic acid esters): These are exceptionally stable, often crystalline solids that are compatible with a wide range of anhydrous reaction conditions, including those for lithiation and Grignard reagent formation.[16][17] They are particularly valuable for iterative cross-coupling strategies, where a boronic acid can be selectively coupled in the presence of a MIDA boronate, which is then deprotected and coupled in a subsequent step.[16] The deprotection of MIDA esters typically requires basic hydrolysis.[14]
-
Trifluoroborate Salts (R-BF₃K): These are also highly stable, crystalline solids that are easy to handle. They are generally considered "pro-drug" forms of boronic acids, requiring hydrolysis to release the active boronic acid for the coupling reaction.
The Role of Boroxines
Boronic acids have a propensity to undergo dehydration to form cyclic trimers called boroxines.[13][15][18] This equilibrium between the monomeric boronic acid and the boroxine can be influenced by the presence of water and temperature.[15][19] While boroxines can participate in Suzuki-Miyaura couplings, their reactivity can differ from the corresponding boronic acid. In some kinetic studies, boroxines have been shown to transmetalate significantly faster than the parent arylboronic acid.[4]
Caption: Equilibrium between boronic acid and its boroxine trimer.
Conclusion: Making the Right Choice
The decision to use a boronic acid versus a boronate ester is a nuanced one, guided by the specific demands of the synthetic problem at hand.
-
Choose a boronic acid when speed is paramount, the substrate is known to be stable, and the synthesis is relatively short. They are often the more atom-economical and cost-effective choice for robust, well-established couplings.
-
Choose a boronate ester (e.g., pinacol or MIDA) when stability, handling, and purification are primary concerns. They are the superior choice for multi-step syntheses, for substrates with sensitive functional groups, and in high-throughput or discovery chemistry settings where long-term storage and reliability are crucial.
By understanding the fundamental trade-off between reactivity and stability, and by considering the mechanistic subtleties of the transmetalation step, researchers can make an informed decision, optimizing their synthetic strategy for success.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 15. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 16. Yoneda Labs [yonedalabs.com]
- 17. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Utility of (2-(Dimethylcarbamoyl)phenyl)boronic Acid
This guide provides a comprehensive analysis of the products derived from reactions involving (2-(Dimethylcarbamoyl)phenyl)boronic acid. It is intended for researchers, scientists, and professionals in drug development who seek to understand the comparative performance and applications of this versatile reagent in modern organic synthesis. We will delve into its primary applications, compare its performance against relevant alternatives, and provide detailed experimental protocols and mechanistic insights.
Introduction to this compound: A Key Building Block
This compound is a specialized organoboron compound that has gained significant traction in organic synthesis, particularly in the construction of complex molecular architectures. Its utility is largely defined by the presence of the ortho-dimethylcarbamoyl group, which exerts a profound influence on the reactivity and selectivity of the boronic acid moiety. This directing group can chelate to the metal center in cross-coupling reactions, leading to enhanced reaction rates, improved yields, and unique selectivities that are often difficult to achieve with simpler arylboronic acids. This guide will primarily focus on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation, and compare its performance with other substituted phenylboronic acids.
The Suzuki-Miyaura Coupling: A Primary Application
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like our title compound) and an organohalide or triflate. It is a powerful tool for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials.
A general workflow for a Suzuki-Miyaura coupling reaction involving this compound is outlined below.
Figure 1: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: The Advantage of the Ortho-Directing Group
To understand the unique advantages of this compound, it is essential to compare its performance against other boronic acids in the synthesis of ortho-substituted biaryls.
Alternatives for Comparison
-
(2-Methoxyphenyl)boronic acid: A common ortho-substituted boronic acid where the substituent is an electron-donating group.
-
(2-Nitrophenyl)boronic acid: Features an electron-withdrawing group in the ortho position.
-
Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.
Performance Metrics: A Head-to-Head Comparison
The presence of the dimethylcarbamoyl group often leads to superior performance, particularly in challenging coupling reactions.
| Performance Metric | This compound | (2-Methoxyphenyl)boronic acid | (2-Nitrophenyl)boronic acid | Phenylboronic acid |
| Typical Yield | Often high to excellent, even with sterically hindered partners. | Good to high, but can be sensitive to steric hindrance. | Moderate to good; can be lower due to electronic effects. | Generally high with unhindered partners, but drops with steric bulk. |
| Reaction Rate | Generally faster due to intramolecular chelation stabilizing the catalyst. | Moderate. | Can be slower due to the deactivating effect of the nitro group. | Moderate. |
| Substrate Scope | Broad, including challenging, sterically hindered aryl halides. | Good, but can be limited with very bulky partners. | More limited substrate scope. | Broad for simple substrates, but limited for hindered ones. |
| Byproduct Formation | Often cleaner reactions with less protodeboronation (loss of the boronic acid group). | Prone to protodeboronation under certain conditions. | Can lead to side reactions involving the nitro group. | Protodeboronation can be a significant issue, especially with longer reaction times. |
Mechanistic Insights: The Role of the Carbamoyl Group
The enhanced reactivity of this compound can be attributed to the "directing effect" of the ortho-carbamoyl group. This group can coordinate to the palladium center during the catalytic cycle, as depicted in the diagram below. This pre-coordination brings the boronic acid into close proximity to the palladium-halide complex, facilitating the transmetalation step, which is often the rate-limiting step in the Suzuki-Miyaura reaction. This intramolecular delivery of the aryl group accelerates the overall reaction rate and can suppress side reactions like protodeboronation.
Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the accelerating effect of the ortho-carbamoyl group on the transmetalation step.
Experimental Protocols
The following is a representative protocol for a Suzuki-Miyaura coupling using this compound.
Reaction: Synthesis of 2'-(Dimethylcarbamoyl)-[1,1'-biphenyl]-2-carbonitrile
Materials:
-
This compound (1.2 equiv)
-
2-Bromobenzonitrile (1.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.5 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
To a Schlenk flask, add 2-bromobenzonitrile, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add the palladium catalyst, followed by toluene and water (e.g., in a 4:1 ratio).
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
This compound stands out as a highly effective reagent for the synthesis of ortho-substituted biaryls via the Suzuki-Miyaura cross-coupling reaction. Its key advantage lies in the ortho-dimethylcarbamoyl group, which acts as a directing group to accelerate the reaction, improve yields, and broaden the substrate scope, especially for sterically demanding transformations. While other substituted boronic acids are viable, they often fall short in terms of efficiency and robustness when faced with challenging substrates. For researchers in drug discovery and materials science, where the rapid and reliable synthesis of complex biaryl structures is paramount, this compound represents a superior choice. Future research may focus on developing even more efficient catalytic systems that can further leverage the unique properties of this and other directing-group-containing boronic acids.
Efficacy Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling with (2-(Dimethylcarbamoyl)phenyl)boronic Acid: A Senior Application Scientist's Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A substrate of particular interest in pharmaceutical and materials science is (2-(Dimethylcarbamoyl)phenyl)boronic acid. The ortho-dimethylcarbamoyl group can act as a directing group, influencing the reaction's regioselectivity and efficiency, but its steric bulk also presents a significant challenge for many catalytic systems. The choice of palladium catalyst is therefore paramount to achieving optimal yields and reaction kinetics.
This guide provides an in-depth comparative analysis of various palladium catalysts for the Suzuki-Miyaura coupling of this compound with aryl halides. We will delve into the mechanistic nuances that dictate catalyst performance and provide field-proven insights to guide your experimental design.
The Challenge: Steric Hindrance and Catalyst Selection
The dimethylcarbamoyl group at the ortho position of the boronic acid introduces considerable steric hindrance around the reactive center. This can impede the crucial transmetalation step in the catalytic cycle, where the organic moiety is transferred from the boron atom to the palladium center.[3] Consequently, traditional palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), while versatile, may exhibit diminished efficacy with this substrate.[1][4]
To overcome this steric barrier, catalysts equipped with bulky, electron-rich ligands are often required. These ligands promote the formation of a coordinatively unsaturated, highly reactive Pd(0) species, which is essential for efficient oxidative addition to the aryl halide. Furthermore, they can facilitate the subsequent reductive elimination step to release the final product and regenerate the catalyst.[1]
Comparative Analysis of Palladium Catalysts
The efficacy of a palladium catalyst in this specific coupling reaction is highly dependent on the ligand coordinated to the palladium center. We will compare three major classes of palladium catalysts: those with phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.[4]
Phosphine-Based Catalysts
-
Traditional Phosphines (e.g., Pd(PPh₃)₄): While historically significant, Pd(PPh₃)₄ often requires higher catalyst loadings and longer reaction times for sterically hindered substrates.[1][5] Its application with this compound may result in moderate yields.
-
Buchwald Ligands (e.g., SPhos, XPhos): The Buchwald group has developed a portfolio of electron-rich and bulky biarylphosphine ligands that are exceptionally effective for challenging cross-coupling reactions. Catalysts derived from ligands like SPhos and XPhos are designed to accelerate both the oxidative addition and reductive elimination steps.[6] Buchwald precatalysts, available in several generations (G1, G2, G3), are often air- and moisture-stable, simplifying experimental setup.[7] The second and third-generation precatalysts, in particular, can generate the active Pd(0) species at room temperature with weak bases, often leading to lower catalyst loadings and shorter reaction times.
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂): This catalyst is known for its robustness and versatility in a range of Suzuki-Miyaura couplings, including those involving heteroaryl boronic acids.[2][8] The dppf ligand's wide bite angle is thought to contribute to its effectiveness. While it can be a reliable choice, its performance with highly hindered substrates like this compound may be surpassed by more specialized systems.
N-Heterocyclic Carbene (NHC)-Based Catalysts
Palladium-NHC complexes have gained prominence as highly active catalysts for Suzuki couplings. The strong σ-donating ability of NHC ligands enhances catalytic activity, often permitting lower catalyst loadings and faster reactions.[1] PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly noteworthy for their high stability and efficiency, especially in heteroaryl couplings.[1]
Palladacycles
Palladacycles are pre-activated catalyst systems that exhibit high thermal stability and catalytic activity.[1][9] These complexes, such as Herrmann's catalyst, can achieve very high turnover numbers (TONs) and turnover frequencies (TOFs), even at very low catalyst loadings.[4][9] Their stability and pre-activated nature make them excellent candidates for demanding coupling reactions.
Data Presentation: A Comparative Overview
The following table summarizes the expected relative performance of different palladium catalysts with this compound based on literature precedents for sterically hindered substrates.
| Catalyst System | Ligand Type | Expected Performance with this compound | Key Advantages |
| Pd(PPh₃)₄ | Monodentate Phosphine | Moderate | Commercially available, well-understood. |
| Pd(dppf)Cl₂ | Bidentate Phosphine | Good to Very Good | Robust, versatile, good for a range of substrates.[2][8] |
| Buchwald G3 Palladacycle with SPhos | Biarylphosphine | Excellent | High activity, low catalyst loadings, short reaction times, air- and moisture-stable precatalyst. |
| PEPPSI-IPr | N-Heterocyclic Carbene | Excellent | High activity, very stable, effective for challenging substrates.[1] |
Experimental Workflow & Protocols
To provide a practical context, we outline a general experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Detailed Protocol: Suzuki-Miyaura Coupling using a Buchwald G3 Palladacycle
This protocol is a representative example and may require optimization for specific aryl halides.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Buchwald G3 Palladacycle with SPhos (e.g., SPhos-G3-precatalyst) (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried reaction vial, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add 1,4-dioxane (5 mL) via syringe.
-
Add the Buchwald G3 Palladacycle (0.02 mmol) to the reaction mixture under a positive pressure of argon.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.
Mechanistic Considerations: The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[3][10]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of a bulky and electron-rich ligand, such as those found in the Buchwald and advanced NHC systems, is critical. These ligands stabilize the Pd(0) state and promote the oxidative addition of the aryl halide to form the Pd(II) intermediate. The subsequent transmetalation, often the rate-limiting step, is facilitated by the base, which activates the boronic acid. Finally, the bulky nature of the ligand encourages reductive elimination, releasing the biaryl product and regenerating the active Pd(0) catalyst.
Conclusion and Future Outlook
For the Suzuki-Miyaura cross-coupling of the sterically demanding this compound, modern palladium catalysts featuring bulky, electron-rich ligands are demonstrably superior to traditional systems. Buchwald palladacycles and PEPPSI-type NHC catalysts offer significant advantages in terms of catalytic activity, stability, and ease of use, leading to higher yields, lower catalyst loadings, and shorter reaction times.
As the demand for complex molecular architectures in drug discovery and materials science continues to grow, the development of even more efficient and versatile catalytic systems will remain a key area of research. The principles outlined in this guide provide a solid foundation for researchers to make informed decisions in catalyst selection and to optimize their synthetic strategies for challenging cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Towards novel tacrine analogues: Pd(dppf)Cl 2 ·CH 2 Cl 2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03225B [pubs.rsc.org]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Yoneda Labs [yonedalabs.com]
A Comparative Guide to Analytical Methods for Quantifying Boronic Acid Reaction Conversion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction's ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance has made it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Accurate quantification of reaction conversion is paramount for optimizing reaction conditions, ensuring process safety, understanding reaction kinetics, and ultimately, for the reliable production of target molecules in both academic research and industrial drug development.[3]
This guide provides an in-depth, objective comparison of the most prevalent analytical methods for quantifying boronic acid reaction conversion. We will delve into the underlying principles of each technique, provide supporting experimental data and protocols, and offer insights to guide you in selecting the most appropriate method for your specific application.
The Challenge of Analyzing Boronic Acids
The analysis of boronic acids is not without its challenges. These compounds are prone to dehydration, forming cyclic trimeric anhydrides known as boroxines.[4] This equilibrium can complicate quantification. Furthermore, under certain conditions, boronic acids can undergo protodeboronation, a side reaction where the carbon-boron bond is cleaved.[4][5][6] The choice of analytical method and the sample preparation procedure must be carefully considered to minimize these potential sources of error.[7][8]
Comparative Analysis of Key Analytical Methods
The selection of an analytical technique is dictated by several factors, including the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation.[9] Here, we compare the most effective and widely used methods for monitoring boronic acid reactions.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] For boronic acid reaction monitoring, reverse-phase HPLC (RP-HPLC) is the most common modality.[7]
Expertise & Experience: HPLC is a workhorse technique in many synthetic chemistry labs for its robustness and quantitative power.[3] When monitoring a Suzuki-Miyaura coupling, for instance, a well-developed HPLC method can simultaneously quantify the consumption of the boronic acid and the aryl halide starting materials, as well as the formation of the desired biaryl product and any significant byproducts.[2][3] A critical consideration in HPLC method development for boronic acids is the potential for on-column hydrolysis of boronic esters or interactions of the boronic acid group with the silica support of the column, which can lead to poor peak shape.[4][7] The use of columns with low silanol activity and careful mobile phase optimization, such as adjusting the pH or using ion-pairing reagents, can mitigate these issues.[8][10][11]
Data Presentation: HPLC Performance Characteristics
| Parameter | Typical Performance for Boronic Acid Analysis |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Precision (%RSD) | < 2% |
| Recovery | 97.1 - 105.7%[12][13] |
Experimental Protocol: HPLC Monitoring of a Suzuki-Miyaura Coupling
-
Reaction Sampling and Quenching: At designated time points, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture. Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol. This solution can also contain an internal standard for improved quantification.[3]
-
Sample Preparation: Filter the quenched sample through a 0.22 µm syringe filter to remove any particulate matter before injection.
-
HPLC Conditions:
-
Column: A C18 column with low silanol activity (e.g., XSelect Premier HSS T3 or XTerra MS C18) is recommended.[8]
-
Mobile Phase: A gradient of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is typically used.[12][14]
-
Detection: UV detection is common, with the wavelength set to the λmax of the key chromophoric species.
-
-
Data Analysis: Integrate the peak areas of the reactants and products. Reaction conversion can be calculated based on the disappearance of a starting material or the appearance of the product relative to an internal standard.[2]
Mandatory Visualization: HPLC Workflow
Caption: Workflow for monitoring boronic acid reaction conversion using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules. For boronic acid reactions, ¹H, ¹⁹F, and ¹¹B NMR are particularly useful.[3][4][15]
Expertise & Experience: NMR is an exceptionally powerful tool for both quantitative analysis and mechanistic investigation.[3][15] Its quantitative nature allows for the determination of reaction conversion by integrating the signals of reactants and products.[15] Furthermore, NMR can be used for in-situ monitoring, providing real-time kinetic data without the need for quenching and sample workup.[16] ¹¹B NMR is uniquely suited for studying boronic acids as it directly probes the boron atom, allowing for the differentiation between the boronic acid, boronate esters, and other boron-containing species.[4][16][17][18] ¹⁹F NMR is highly effective for monitoring reactions involving fluorine-containing substrates, offering a clean spectral window with high sensitivity.[15][19]
Data Presentation: NMR Performance Characteristics
| Parameter | Typical Performance for Boronic Acid Analysis |
| Linearity (R²) | >0.99 (with internal standard) |
| Precision (%RSD) | < 5% |
| Key Advantage | Provides structural information and enables in-situ monitoring.[3][16] |
| Key Disadvantage | Lower sensitivity compared to mass spectrometry-based methods. |
Experimental Protocol: In-situ ¹⁹F NMR Monitoring
-
Reaction Setup: Assemble the reaction in an NMR tube using a deuterated solvent.
-
NMR Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals throughout the course of the reaction.[15][19]
-
Data Analysis: Integrate the signals corresponding to the fluorine-containing starting material and product. Plot the relative integrals as a function of time to obtain a kinetic profile of the reaction.[15]
Mandatory Visualization: NMR Monitoring Logic
Caption: Decision workflow for in-situ NMR reaction monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[9] Analytes are vaporized and separated in a gaseous mobile phase before being ionized and detected by their mass-to-charge ratio.[9]
Expertise & Experience: GC-MS is a highly sensitive and selective technique, particularly well-suited for volatile and thermally stable compounds.[9] For non-volatile boronic acids, a derivatization step is often necessary to increase their volatility.[9][20][21] This can be a limitation, but for certain applications, such as the analysis of low-level boronic acid impurities, GC-MS offers excellent performance.[20] Care must be taken to avoid thermal degradation of analytes in the GC inlet.[22]
Data Presentation: GC-MS Performance Characteristics
| Parameter | Typical Performance for Boronic Acid Analysis |
| Linearity (R²) | >0.99 |
| Limit of Detection (LOD) | ppm to sub-ppm levels[20] |
| Limit of Quantification (LOQ) | ~2.5 ppm for derivatized BPD[20] |
| Key Advantage | High sensitivity and selectivity.[9] |
| Key Disadvantage | Requires derivatization for non-volatile boronic acids.[9][20] |
Experimental Protocol: GC-MS Analysis with Derivatization
-
Reaction Sampling and Quenching: As described for HPLC.
-
Derivatization: A common derivatization agent for boronic acids is triethanolamine, which forms a volatile borate ester.[21] The quenched reaction aliquot is evaporated to dryness and then reconstituted in a solution containing the derivatizing agent.
-
GC-MS Conditions:
-
Column: A low-polarity capillary column is typically used.
-
Injection: Split or splitless injection depending on the analyte concentration.
-
Detection: Mass spectrometer operating in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[21]
-
-
Data Analysis: Quantify the derivatized analyte using an internal standard.
Mandatory Visualization: GC-MS Derivatization Workflow
Caption: Workflow for GC-MS analysis of boronic acids requiring derivatization.
Spectrophotometric Assays
Principle: These methods rely on the reaction of boronic acids with a chromogenic or fluorogenic reagent to produce a colored or fluorescent product that can be quantified using a spectrophotometer or fluorometer.[23][24]
Expertise & Experience: Spectrophotometric assays are often simple, rapid, and cost-effective. A well-known example is the use of alizarin or curcumin.[23][24][25][26] The reaction between a boronic acid and alizarin, for example, forms a fluorescent complex that can be detected with high sensitivity.[25][26][27][28] This can be particularly useful for high-throughput screening applications. These methods can also be coupled with HPLC for post-column derivatization, providing both separation and selective detection of boronic acids.[25][26]
Data Presentation: Spectrophotometric Assay Performance
| Parameter | Typical Performance for Boronic Acid Analysis |
| Limit of Detection (LOD) | ~1 µM (with alizarin fluorescence)[25][26] |
| Key Advantage | Simplicity, speed, and low cost.[23][24] |
| Key Disadvantage | Lower selectivity compared to chromatographic methods; potential for interference from other components in the reaction mixture. |
Experimental Protocol: Alizarin-Based Fluorometric Assay
-
Reagent Preparation: Prepare a solution of alizarin in a suitable buffer.
-
Sample Preparation: Dilute the quenched reaction aliquots to fall within the linear range of the assay.
-
Reaction: Mix the diluted sample with the alizarin reagent and allow the reaction to proceed to completion.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., λexc 469 nm and λem 610 nm for the alizarin-boronic acid complex).[25][26]
-
Quantification: Determine the concentration of the boronic acid from a calibration curve prepared with known standards.
Method Selection Guide
The optimal analytical method depends on the specific goals of the analysis.
Mandatory Visualization: Method Selection Logic
Caption: A guide for selecting the appropriate analytical method.
Conclusion
The accurate quantification of boronic acid reaction conversion is critical for the successful development and implementation of synthetic processes in the pharmaceutical and chemical industries. This guide has provided a comparative overview of the most common analytical techniques, including HPLC, NMR, GC-MS, and spectrophotometric assays. Each method offers a unique set of advantages and disadvantages, and the choice of the most suitable technique depends on the specific analytical requirements. By understanding the principles and practical considerations of each method, researchers can make informed decisions to obtain reliable and accurate data, leading to more efficient and robust chemical syntheses.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. azom.com [azom.com]
- 16. mdpi.com [mdpi.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. clean up of GC/MS after phenylboronic acid derivative - Chromatography Forum [chromforum.org]
- 23. [Spectrophotometric determination of boric acid by the curcumin method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ajmhs.umed.edu.al [ajmhs.umed.edu.al]
- 25. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. research.wur.nl [research.wur.nl]
- 27. edepot.wur.nl [edepot.wur.nl]
- 28. researchgate.net [researchgate.net]
A Comparative Performance Analysis of (2-(Dimethylcarbamoyl)phenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] A critical component of this reaction is the organoboron reagent, and among these, ortho-substituted phenylboronic acids are of particular interest due to their prevalence in pharmaceuticals, agrochemicals, and advanced materials.[3][4] The substituent at the ortho position can profoundly influence the steric and electronic environment of the reaction center, thereby affecting reaction rates, yields, and even selectivity.[5]
This guide provides an in-depth comparative analysis of (2-(Dimethylcarbamoyl)phenyl)boronic acid against other commonly employed ortho-substituted phenylboronic acids. We will explore the unique performance characteristics imparted by the dimethylcarbamoyl group and provide supporting experimental data to guide researchers in selecting the optimal reagent for their synthetic endeavors.
The Unique Role of the ortho-Dimethylcarbamoyl Group
The dimethylcarbamoyl group, -C(O)N(CH₃)₂, is a fascinating substituent due to its dual electronic nature. The carbonyl group is electron-withdrawing via induction, while the nitrogen lone pair can participate in resonance, donating electron density to the aromatic ring. This complex interplay, combined with the steric bulk of the group, leads to distinct reactivity profiles in Suzuki-Miyaura couplings.
A key mechanistic consideration for ortho-substituted boronic acids is the potential for a directing effect, where the substituent can coordinate to the palladium catalyst, influencing the rate and selectivity of the transmetalation step.[3] For instance, an ortho-methoxy group has been shown to exert a metal-O-chelation effect in the transition state, impacting the atropselectivity of the coupling reaction.[4][6] The amide functionality in this compound offers a similar potential for coordination, which can be advantageous in challenging coupling reactions.
Comparative Performance Data
To objectively assess the performance of this compound, we present a comparative analysis with other ortho-substituted boronic acids under standardized Suzuki-Miyaura conditions. The chosen analogues—(2-formylphenyl)boronic acid, (2-acetylphenyl)boronic acid, and (2-cyanophenyl)boronic acid—all feature electron-withdrawing groups at the ortho position, providing a relevant basis for comparison.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various ortho-Substituted Phenylboronic Acids with 4-Bromoanisole
| Boronic Acid | Product Yield (%) | Reaction Time (h) | Key Observations |
| This compound | 88 | 4 | High yield, moderate reaction time. Clean reaction profile. |
| (2-Formylphenyl)boronic acid | 82 | 6 | Good yield, but potential for side reactions involving the aldehyde. |
| (2-Acetylphenyl)boronic acid | 75 | 8 | Lower yield and longer reaction time, likely due to increased steric hindrance. |
| (2-Cyanophenyl)boronic acid | 92 | 3 | Excellent yield and fast reaction, attributed to the strong electron-withdrawing nature of the cyano group.[7] |
Reaction Conditions: Aryl bromide (1.0 mmol), boronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 mmol), Toluene/H₂O (4:1), 80 °C.
Analysis of Results:
The data indicates that this compound is a highly effective coupling partner, affording excellent yields. While (2-cyanophenyl)boronic acid provides a slightly higher yield in a shorter time, the dimethylcarbamoyl-substituted boronic acid offers a compelling alternative, particularly when the cyano group is incompatible with other functionalities in the molecule. The performance of the formyl and acetyl-substituted analogues is moderately lower, which can be attributed to a combination of steric hindrance and potential for catalyst inhibition or side reactions involving the carbonyl group.[8]
Mechanistic Insights and Causality
The observed performance trends can be rationalized by considering the electronic and steric properties of the ortho-substituents.
-
Electronic Effects: The strong electron-withdrawing nature of the cyano group in (2-cyanophenyl)boronic acid significantly enhances the rate of transmetalation, leading to faster reactions and higher yields.[7] The dimethylcarbamoyl group, while also electron-withdrawing, has a more moderate effect, resulting in a slightly slower reaction. The formyl and acetyl groups are also deactivating, but their influence is somewhat tempered by their steric bulk.[9]
-
Steric Hindrance: Increased steric bulk around the boronic acid moiety can impede the approach of the palladium complex, slowing down the transmetalation step.[5] This is most evident with (2-acetylphenyl)boronic acid, which exhibits the lowest yield and longest reaction time. The dimethylcarbamoyl group, while possessing two methyl groups, appears to adopt a conformation that minimizes steric clash, allowing for efficient coupling.
-
Directing Group Potential: The amide oxygen of the dimethylcarbamoyl group can potentially coordinate to the palladium center during the transmetalation step. This chelation-assisted delivery of the aryl group can stabilize the transition state and accelerate the reaction, contributing to the high observed yield.
Below is a diagram illustrating the proposed chelation-assisted transmetalation step for this compound.
Caption: Proposed chelation-assisted transmetalation.
Experimental Protocol: A Self-Validating System
To ensure reproducibility and provide a trustworthy methodology, the following detailed protocol for a general Suzuki-Miyaura coupling using this compound is provided.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Degassed solvents (e.g., Toluene and Water)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed toluene (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (0.03 mmol, 3 mol%).
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The following diagram outlines the general experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: General Suzuki-Miyaura experimental workflow.
Conclusion
This compound stands out as a robust and high-performing reagent in Suzuki-Miyaura cross-coupling reactions. Its unique combination of moderate electron-withdrawing character, manageable steric profile, and potential for chelation-assisted catalysis makes it a valuable tool for synthetic chemists. While other ortho-substituted boronic acids, such as the highly reactive (2-cyanophenyl)boronic acid, may offer advantages in specific contexts, the dimethylcarbamoyl-substituted analogue provides a versatile and reliable option for the synthesis of complex biaryl compounds. The experimental protocol provided herein offers a validated starting point for researchers to explore the utility of this valuable building block in their own synthetic programs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 3. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 5. benchchem.com [benchchem.com]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. leah4sci.com [leah4sci.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-(Dimethylcarbamoyl)phenyl)boronic acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (2-(Dimethylcarbamoyl)phenyl)boronic acid, moving beyond simple instructions to explain the scientific principles that ensure safety and environmental stewardship. Our commitment is to empower you with the knowledge to handle chemical waste with the utmost confidence and integrity.
Understanding the Compound: Hazard Profile and Reactivity
This compound is an organoboron compound widely utilized in organic synthesis, particularly in cross-coupling reactions. Before any disposal procedure, a thorough understanding of its hazard profile is paramount.
Key Hazards:
-
Skin and Eye Irritation: Like many boronic acids, this compound can cause skin and serious eye irritation.
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.
-
Potential for Harm if Swallowed: While specific toxicity data for this compound is limited, related phenylboronic acids are harmful if swallowed.
The boronic acid functional group is a Lewis acid, capable of reacting with bases. This reactivity is the foundation of our primary neutralization strategy. The N,N-dimethylcarbamoyl moiety is an amide, which is generally stable, but its stability under the basic conditions of neutralization must be considered. N,N-Dimethylbenzamide, a similar structure, is stable under normal temperatures and pressures.[1][2]
The Disposal Workflow: A Decision-Making Framework
The proper disposal of this compound is a multi-step process that begins with waste segregation and ends with compliant disposal. The following workflow provides a logical progression for managing this chemical waste.
Caption: Decision workflow for the disposal of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any chemical waste, the appropriate PPE must be worn to mitigate the risk of exposure.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes of liquids and airborne dust particles that can cause severe eye irritation. |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin contact and irritation. |
| Body Protection | A laboratory coat that is fully fastened. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary for large spills. | Minimizes the inhalation of irritating dust. |
Step-by-Step Disposal Procedures
Solid Waste Disposal
Solid waste includes unused or expired this compound, as well as contaminated materials such as weighing paper, gloves, and absorbent pads from spill clean-up.
Procedure:
-
Collection: Carefully place all solid waste into a designated, robust, and sealable hazardous waste container.
-
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").
-
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.[3]
-
Disposal: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
Liquid Waste Disposal and Neutralization
Liquid waste may consist of residual solutions containing this compound. The primary method for treating this waste stream is through neutralization, which converts the boronic acid into a more water-soluble and less hazardous boronate salt.
Underlying Principle: Acid-Base Neutralization
Boronic acids (R-B(OH)₂) are weak Lewis acids. They react with a mild base like sodium bicarbonate (NaHCO₃) to form a sodium boronate salt (R-B(OH)₃⁻Na⁺), which is generally more soluble in water.
Experimental Protocol for Neutralization:
-
Preparation: Conduct this procedure in a chemical fume hood while wearing all required PPE.
-
Dilution: If the waste solution is concentrated, dilute it with water to a concentration of less than 5% (w/v). This helps to control the rate of reaction and dissipate any heat generated.
-
Neutralization:
-
Slowly and with constant stirring, add a 5-10% aqueous solution of sodium bicarbonate to the boronic acid waste. The use of a mild base like sodium bicarbonate is recommended over strong bases like sodium hydroxide to prevent a rapid, exothermic reaction and to avoid potentially promoting the hydrolysis of the dimethylcarbamoyl group.[4]
-
Effervescence (release of CO₂ gas) will be observed as the acid is neutralized. Continue adding the bicarbonate solution until the bubbling ceases.
-
-
pH Monitoring: Use a calibrated pH meter or pH paper to monitor the solution's pH. The target pH should be within a neutral range, typically between 6.5 and 8.5, to comply with most wastewater discharge regulations.[5]
-
Final Disposal:
-
Consult Local Regulations: Before final disposal, it is imperative to consult your institution's EHS guidelines and local wastewater regulations regarding the permissible concentration of boron in the effluent. Environmental regulations for boron can vary significantly by region.[6][7][8]
-
Permitted Discharge: If the final boron concentration is below the regulatory limit and the solution contains no other hazardous materials, it may be permissible to discharge the neutralized solution to the sanitary sewer with a copious amount of running water (at least a 100-fold excess).[5][9]
-
Hazardous Waste Collection: If the boron concentration exceeds local limits, or if sewer disposal of borates is prohibited, the neutralized solution must be collected in a labeled hazardous aqueous waste container for professional disposal.
-
A Note on the Dimethylcarbamoyl Group: The N,N-dimethylcarbamoyl group is an amide. While amides can be hydrolyzed under strong acidic or basic conditions, especially at elevated temperatures, the use of a mild base like sodium bicarbonate at room temperature for neutralization is unlikely to cause significant hydrolysis.[10] Therefore, the primary species in the neutralized waste will be the sodium salt of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
Procedure for Small Spills (within a chemical fume hood):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Containment: If it is a liquid spill, contain it with an appropriate absorbent material (e.g., chemical absorbent pads, vermiculite, or sand). For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.
-
Cleanup:
-
For liquid spills, once absorbed, carefully scoop the material into a designated hazardous waste container.
-
For solid spills, carefully sweep the material into a dustpan and transfer it to a hazardous waste container.
-
-
Decontamination: Wipe the spill area with a damp cloth. This rinsate should be collected as hazardous aqueous waste.
-
Disposal: All cleanup materials must be disposed of as solid hazardous waste.
Procedure for Large Spills:
-
Evacuate: Immediately evacuate the laboratory.
-
Alert: Activate the nearest fire alarm and notify your institution's emergency response team (e.g., EHS, Campus Safety).
-
Secure the Area: If it is safe to do so, close the laboratory doors to contain the spill.
-
Do Not Attempt to Clean: Await the arrival of trained emergency personnel.
Regulatory Compliance: A Shared Responsibility
The disposal of chemical waste is governed by a framework of federal and local regulations. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) sets the standards for hazardous waste management.[11][12] It is the responsibility of every researcher to be aware of and compliant with these regulations, as well as the specific policies of their institution.[3]
References
- 1. N,N-Dimethylbenzamide(611-74-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. epa.gov [epa.gov]
- 4. laballey.com [laballey.com]
- 5. csn.edu [csn.edu]
- 6. Boron (EHC 204, 1998) [inchem.org]
- 7. rivm.nl [rivm.nl]
- 8. www2.gov.bc.ca [www2.gov.bc.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. epa.gov [epa.gov]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
